Inobrodib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-1-(3,4-difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNDJWEBPQKCS-RIQBOWGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222941-37-7 | |
| Record name | Inobrodib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222941377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INOBRODIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW5QA5GEW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Inobrodib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that potently and selectively targets the bromodomains of the homologous transcriptional co-activators p300 (EP300) and CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket within the bromodomain, this compound displaces p300/CBP from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. This disruption of transcriptional machinery leads to the downregulation of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), demonstrating significant therapeutic potential in various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols and quantitative data.
Discovery of this compound
The discovery of this compound was the result of a collaborative drug discovery program between CellCentric and Sygnature Discovery, initiated to identify potent and selective inhibitors of the p300/CBP bromodomains.[1] The program's rationale was based on the established role of p300/CBP as critical co-activators for transcription factors implicated in cancer progression.[2]
Lead Identification and Screening Cascade
The initial strategy focused on developing a therapeutic agent for castration-resistant prostate cancer (CRPC) by targeting the androgen receptor (AR) signaling pathway, where p300/CBP are known to be crucial co-activators.[1] A structure-based lead optimization campaign was undertaken to design molecules that could potently and selectively inhibit the bromodomains of p300/CBP.[1]
A comprehensive screening cascade was employed to evaluate candidate compounds. This multi-assay approach allowed for the thorough characterization of potency, selectivity, and cellular activity.
Experimental Workflow: this compound Screening Cascade
Caption: A flowchart illustrating the key stages in the discovery and preclinical evaluation of this compound.
Lead Optimization
Through iterative cycles of design, synthesis, and testing, this compound (CCS1477) emerged as a lead candidate. It demonstrated high binding affinity for the p300 and CBP bromodomains with excellent selectivity over other bromodomain families, including the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4).[3]
Chemical Synthesis of this compound
The synthesis of this compound (CCS1477) is detailed in patent WO 2016/044770.[3] The process is a multi-step synthesis, and a representative scheme is outlined below.
(Disclaimer: The following is a generalized representation based on available information. For a complete and detailed synthesis protocol, please refer to the original patent documentation.)
A simplified, illustrative synthesis scheme would involve:
-
Core Scaffold Formation: Construction of the central heterocyclic core structure through a series of condensation and cyclization reactions.
-
Functional Group Introduction: Stepwise addition of the various substituents to the core scaffold. This would involve standard organic chemistry transformations such as amide couplings, etherifications, and carbon-carbon bond-forming reactions.
-
Chiral Resolution/Asymmetric Synthesis: Introduction of the desired stereochemistry at the chiral centers, either through resolution of a racemic mixture or via an asymmetric synthesis approach.
-
Purification: Purification of the final compound using techniques such as column chromatography and recrystallization to achieve high purity.
The final product is formulated into capsules for oral administration.[4]
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the transcriptional regulation of key oncogenes.[4]
Selective Inhibition of p300/CBP Bromodomains
The primary mechanism of action of this compound is its potent and selective inhibition of the bromodomains of p300 and CBP.[4] These proteins are histone acetyltransferases (HATs) that act as transcriptional co-activators. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a crucial step in the assembly of transcriptionally active chromatin.[5]
This compound competitively binds to the acetyl-lysine binding pocket of the p300/CBP bromodomains, preventing their interaction with acetylated histones.[4] This leads to the displacement of p300/CBP from chromatin, particularly at super-enhancer regions.[4][6]
Disruption of Super-Enhancer Function and Oncogene Expression
Super-enhancers are clusters of enhancers that are densely occupied by transcription factors and co-activators, and they play a critical role in driving the high-level expression of genes that define cell identity and are often hijacked in cancer to drive oncogene expression.[5][7] p300/CBP are key components of super-enhancers.[5][8]
By displacing p300/CBP from these critical regulatory regions, this compound leads to a reduction in histone acetylation (specifically H3K27ac), a hallmark of active enhancers, and a subsequent decrease in the transcription of associated oncogenes.[6][7] Key downstream targets that are downregulated by this compound include:
-
MYC: A master regulator of cell proliferation, growth, and metabolism, which is overexpressed in many cancers.[4][9]
-
IRF4 (Interferon Regulatory Factor 4): A critical transcription factor for the survival of multiple myeloma cells.[4][9]
-
Androgen Receptor (AR) and its splice variants: Key drivers of prostate cancer.[9][10]
Signaling Pathway: this compound's Mechanism of Action
Caption: Diagram illustrating how this compound inhibits p300/CBP, leading to the downregulation of oncogene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and Selectivity
| Target | Assay | Kd (nM) | Reference |
| p300 | SPR | 1.3 | [3] |
| CBP | SPR | 1.7 | [3] |
| BRD4 | SPR | 222 | [3] |
Table 2: Cellular Potency
| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Reference |
| 22Rv1 | Prostate Cancer | Cell Proliferation | 96 | [3] |
| VCaP | Prostate Cancer | Cell Proliferation | 49 | [3] |
| OPM2 | Multiple Myeloma | CellTiter-Glo | < 100 | [2] |
| Other Hematological Cell Lines | Various | CellTiter-Glo | Submicromolar | [2] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general outline for determining the binding affinity of this compound to bromodomain proteins.
-
Instrumentation: Biacore instrument (or equivalent).
-
Sensor Chip: CM5 sensor chip.
-
Ligand Immobilization:
-
Recombinant p300, CBP, or BRD4 bromodomain protein is immobilized on the sensor chip surface using standard amine coupling chemistry.[11][12]
-
The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein solution is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
A dilution series of this compound is prepared in running buffer (e.g., HBS-EP+ buffer).
-
Each concentration is injected over the ligand-immobilized surface at a constant flow rate.
-
The association and dissociation phases are monitored in real-time.[13]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Materials:
-
Cancer cell lines of interest.
-
Opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.[14]
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[15]
-
Equilibrate the plates to room temperature for approximately 30 minutes.[14]
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a plate reader.[17]
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.[16]
-
Western Blotting for Protein Expression
This protocol describes the assessment of the effect of this compound on the protein levels of MYC and IRF4.
-
Procedure:
-
Treat cells with this compound at the desired concentration and for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against MYC, IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.[18]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of MYC and IRF4 to the loading control.
-
Conclusion
This compound is a promising, first-in-class p300/CBP bromodomain inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its discovery through a rigorous screening and optimization process has yielded a potent and selective molecule. The ability of this compound to disrupt super-enhancer function and downregulate key oncogenes provides a strong rationale for its continued development in a range of cancers, particularly in hematological malignancies and prostate cancer. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. cellcentric.com [cellcentric.com]
- 3. researchgate.net [researchgate.net]
- 4. cellcentric.com [cellcentric.com]
- 5. Histone Acetyltransferase p300 Induces De Novo Super-Enhancers to Drive Cellular Senescence [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting gene coactivation factors with Cellcentric's this compound | BioWorld [bioworld.com]
- 7. Enhancers are activated by p300/CBP activity-dependent PIC assembly, RNAPII recruitment, and pause release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p300/CBP is an essential driver of pathogenic enhancer activity and gene expression in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. OUH - Protocols [ous-research.no]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. IC50 determination [bio-protocol.org]
- 18. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4‐MYC oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Inobrodib (CCS1477): A Technical Guide to p300/CBP Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the bromodomains of the homologous histone acetyltransferases (HATs), p300 (also known as EP300) and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional co-activators involved in a multitude of cellular processes, and their dysregulation is implicated in the progression and therapeutic resistance of various cancers.[3][4] By targeting the conserved bromodomain of p300/CBP, this compound disrupts the acetylation of histones and other proteins, thereby preventing the co-activation of key oncogenic transcription factors.[3][4] This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative data, experimental methodologies, and its impact on key signaling pathways relevant to cancer biology.
Mechanism of Action
This compound selectively binds to the bromodomains of p300 and CBP, which are "reader" domains that recognize acetylated lysine residues on histones and other proteins.[1][5] This binding event displaces p300/CBP from chromatin, particularly at super-enhancer regions that are critical for the high-level expression of oncogenes.[1] Unlike degraders (e.g., PROTACs), this compound does not lead to the loss of p300/CBP proteins but rather relocates them away from these key regulatory regions.[1] This targeted displacement leads to the downregulation of critical cancer-driving genes, including those regulated by the androgen receptor (AR), MYC, and interferon regulatory factor 4 (IRF4).[1][5][6]
dot
Caption: this compound binds to the p300/CBP bromodomain, preventing its recruitment to super-enhancers and subsequent co-activation of oncogene transcription.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and Cellular Potency
| Target | Binding Assay (Kd, nM) | Cellular Assay (IC50, nM) | Selectivity (fold vs. BRD4) | Reference |
| p300 | 1.3 | 19 (in-cell BRET) | ~170 | [2][7][8] |
| CBP | 1.7 | Not Reported | ~130 | [2][7][8] |
| BRD4 | 222 | 1060 (in-cell BRET) | - | [2][7][8] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line (Cancer Type) | IC50 (nM) | Key Features | Reference |
| VCaP (Prostate) | < 100 | Express AR-FL and AR-V7 | [7][8] |
| 22Rv1 (Prostate) | < 100 | Express AR-FL and AR-V7 | [7][8] |
| LNCaP95 (Prostate) | < 100 | Express AR-FL and AR-V7 | [7][8] |
| Multiple Myeloma, AML, Lymphoma cell lines | Submicromolar | - | [9][10] |
Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Model (22Rv1)
| Dosage | Schedule | Outcome | Reference |
| 10 mg/kg | Daily (QD), oral gavage | Tumor growth suppression | [7][8] |
| 20 mg/kg | Daily (QD), oral gavage | Tumor growth suppression | [7][8] |
| 30 mg/kg | Every other day (QOD), oral gavage | Tumor growth suppression | [7][8] |
Table 4: Clinical Trial Data (NCT04068597) in Relapsed/Refractory Multiple Myeloma (RRMM)
| Treatment | Patient Population | Response Rate | Reference |
| This compound Monotherapy (35mg BD, 4 days on/3 days off) | Heavily pre-treated RRMM | 33.3% Objective Response Rate (3/9 evaluable patients) | [11] |
| This compound (25mg or 35mg BD, 4 days on/3 days off) + Pomalidomide + Dexamethasone | Heavily pre-treated, triple-class refractory RRMM | 72% ≥ Minimal Response (MR) | [12][13] |
| This compound (35mg) + Pomalidomide + Dexamethasone | Heavily pre-treated, triple-class refractory RRMM | 67% Overall Response Rate (ORR) | [12] |
Key Signaling Pathways Modulated by this compound
Androgen Receptor (AR) Signaling
In prostate cancer, particularly castration-resistant prostate cancer (CRPC), AR signaling remains a key driver of disease progression. p300/CBP are crucial co-activators for both full-length AR (AR-FL) and its splice variants (AR-SV). This compound disrupts the p300/CBP-AR interaction, leading to the downregulation of AR target genes such as KLK2, KLK3 (PSA), and TMPRSS2.[7][8]
dot
References
- 1. Genome-wide assessment of differential roles for p300 and CBP in transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]
- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study to Evaluate CCS1477 (this compound) in Haematological Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 9. promega.com [promega.com]
- 10. p300 and CBP as transcriptional regulators and targets of oncogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRF4 Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
The Structural Basis of Inobrodib's Potent and Selective Inhibition of p300/CBP Bromodomains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for the bromodomains of the paralogous transcriptional co-activators, p300 (E1A-associated protein p300) and CREB-binding protein (CBP). By competitively binding to the acetyl-lysine binding pocket within the bromodomain, this compound displaces p300/CBP from chromatin, leading to the downregulation of key oncogenic transcription factors, including Androgen Receptor (AR), c-Myc, and Interferon Regulatory Factor 4 (IRF4). This activity has shown significant promise in preclinical and clinical settings for the treatment of various hematological malignancies and solid tumors, such as castration-resistant prostate cancer (CRPC) and multiple myeloma. This technical guide provides a comprehensive overview of the structural biology of this compound's interaction with p300/CBP, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.
Introduction to p300/CBP and the Role of Bromodomains
The ubiquitously expressed proteins p300 and CBP are critical transcriptional co-activators that play a central role in a myriad of cellular processes, including proliferation, differentiation, and DNA repair. They function as histone acetyltransferases (HATs), modifying chromatin structure to facilitate gene expression. A key functional domain within p300 and CBP is the bromodomain, a highly conserved structural motif of approximately 110 amino acids that recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is crucial for tethering the p300/CBP enzymatic machinery to specific genomic loci, thereby activating gene transcription. In several cancers, the aberrant activity of transcription factors that recruit p300/CBP is a key driver of tumorigenesis.
This compound: A Selective p300/CBP Bromodomain Inhibitor
This compound is a potent and selective inhibitor of the p300/CBP bromodomains.[1][2] Its mechanism of action involves the reversible and selective binding to the bromodomains of p300 and CBP, which in turn disrupts the acetylation of histones and other proteins.[3] This prevents the co-activation of key transcription factors that are instrumental in tumor progression.[3]
Quantitative Analysis of this compound-p300/CBP Binding and Cellular Activity
The binding affinity of this compound for the p300 and CBP bromodomains, as well as its cellular activity, has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data available in the public domain.
| Target | Binding Affinity (Kd) | Method | Reference |
| p300 Bromodomain | 1.3 nM | Surface Plasmon Resonance (SPR) | [1] |
| CBP Bromodomain | 1.7 nM | Surface Plasmon Resonance (SPR) | [1] |
| BRD4 Bromodomain | 222 nM | Surface Plasmon Resonance (SPR) | [1] |
Table 1: In Vitro Binding Affinities of this compound.
| Cell Line | Cancer Type | IC50 | Method | Reference |
| VCaP | Prostate Cancer | < 100 nM | Cell Proliferation Assay | [1] |
| 22Rv1 | Prostate Cancer | < 100 nM | Cell Proliferation Assay | [1] |
| LNCaP95 | Prostate Cancer | < 100 nM | Cell Proliferation Assay | [1] |
| p300 | In-cell BRET Assay | 19 nM | Bioluminescence Resonance Energy Transfer (BRET) | [1] |
| BRD4 | In-cell BRET Assay | 1060 nM | Bioluminescence Resonance Energy Transfer (BRET) | [1] |
Table 2: Cellular Activity of this compound.
Structural Insights into this compound Binding
As of the latest publicly available information, a co-crystal structure of this compound bound to the p300 or CBP bromodomain has not been disclosed. However, the high affinity and selectivity of this compound suggest a precise and optimized interaction with the acetyl-lysine binding pocket of the p300/CBP bromodomain. Structural studies of other inhibitors with the CBP bromodomain reveal key interactions with conserved residues within the binding pocket. It is anticipated that this compound forms critical hydrogen bonds and hydrophobic interactions with these residues, mimicking the binding of an acetylated lysine residue.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary to the developing entities. However, based on the published literature, the following outlines the general methodologies employed.
Protein Expression and Purification of p300/CBP Bromodomains
A general protocol for expressing and purifying recombinant bromodomain proteins for use in biophysical assays would typically involve the following steps:
-
Cloning: The DNA sequence encoding the human p300 or CBP bromodomain is cloned into an expression vector, often with a purification tag such as a hexahistidine (His6) or glutathione S-transferase (GST) tag.
-
Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant containing the tagged bromodomain protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).
-
Purification: The column is washed to remove non-specifically bound proteins, and the bromodomain protein is eluted. The affinity tag may be removed by proteolytic cleavage.
-
Size-Exclusion Chromatography: Further purification is often achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
-
Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions. A generalized protocol for analyzing the interaction between this compound and the p300/CBP bromodomain is as follows:
-
Immobilization: Purified p300 or CBP bromodomain protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling. A reference flow cell is prepared with a mock immobilization to subtract non-specific binding.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Measurement: The different concentrations of this compound are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rates are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
In-Cell Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to measure protein-protein interactions in living cells. A general workflow for a NanoBRET assay to assess the engagement of this compound with the p300 bromodomain in cells would be:
-
Cell Line Engineering: A cell line is engineered to express a fusion protein of the p300 bromodomain and a NanoLuc luciferase (the BRET donor).
-
Tracer Addition: A fluorescently labeled tracer molecule that is known to bind to the p300 bromodomain is added to the cells. Binding of the tracer to the NanoLuc-p300 bromodomain fusion brings the donor and acceptor into close proximity, generating a BRET signal.
-
Inhibitor Titration: this compound is added to the cells at various concentrations.
-
BRET Measurement: this compound competes with the fluorescent tracer for binding to the p300 bromodomain. This displacement leads to a decrease in the BRET signal. The IC50 value is determined by measuring the concentration of this compound required to reduce the BRET signal by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound and a general experimental workflow for its characterization.
References
Inobrodib: A Novel Epigenetic Regulator Targeting p300/CBP in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP). By competitively binding to the bromodomains of p300 and CBP, this compound displaces these crucial co-activators from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. This targeted epigenetic modulation leads to the downregulation of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), positioning this compound as a promising therapeutic agent in a range of hematological malignancies and solid tumors. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Introduction to this compound and its Target
This compound is a novel investigational drug that functions as a potent and selective inhibitor of the bromodomains of p300 and CBP.[1] These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[2] The bromodomain of p300/CBP recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the activation of gene transcription.[3] In many cancers, the aberrant activity of p300/CBP at super-enhancer regions drives the overexpression of oncogenes that are essential for tumor cell proliferation and survival.[1] this compound's unique mechanism of action involves the displacement of p300/CBP from these super-enhancers, leading to a reduction in oncogene expression without causing the degradation of the p300/CBP proteins themselves.[1][3]
Mechanism of Action: Epigenetic Regulation of Oncogenic Transcription
This compound exerts its anti-cancer effects through a precise epigenetic mechanism. By binding to the bromodomains of p300 and CBP, it prevents their interaction with acetylated histones at super-enhancer regions.[1] This displacement leads to a disruption of the transcriptional machinery at these sites and a subsequent downregulation of key cancer-driving genes.[3][4]
In hematological malignancies such as multiple myeloma, this compound has been shown to downregulate the expression of the transcription factors MYC and IRF4, both of which are critical for the survival and proliferation of myeloma cells.[1][4][5] In prostate cancer, this compound treatment leads to a reduction in the expression of the androgen receptor (AR) and its splice variants, which are key drivers of castration-resistant prostate cancer (CRPC).[6]
The signaling pathway can be visualized as follows:
Caption: this compound's mechanism of action.
Quantitative Data
Preclinical Data
This compound has demonstrated potent and selective inhibition of p300/CBP in biochemical and cellular assays.
| Parameter | p300 | CBP | BRD4 | Reference |
| Binding Affinity (Kd) | 1.3 nM | 1.7 nM | 222 nM | [7] |
| Cellular Target Engagement (IC50, NanoBRET) | 19 nM | - | 1060 nM | [7] |
This compound has shown significant anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Multiple Myeloma cell lines | Multiple Myeloma | Submicromolar concentrations | [8][9] |
| Acute Myeloid Leukemia cell lines | Acute Myeloid Leukemia | Submicromolar concentrations | [8][9] |
| Lymphoma cell lines | Lymphoma | Submicromolar concentrations | [8][9] |
| 22Rv1 | Prostate Cancer | Tumor stasis at 10-30 mg/kg in xenograft model | [6] |
Clinical Data
The clinical development of this compound is ongoing, with the Phase I/IIa clinical trial NCT04068597 evaluating its safety and efficacy in patients with hematological malignancies.
Table 3: Clinical Trial NCT04068597 - Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM) [10][11]
| Parameter | Value |
| Number of Patients | 32 (monotherapy arm) |
| Median Prior Lines of Therapy | 7 |
| Recommended Phase 2 Dose (RP2D) | 35mg BD, 4 days on/3 days off |
| Objective Response Rate (ORR) at RP2D | 33.3% (3/9 evaluable patients) |
| Most Common Grade 3/4 Treatment-Related Adverse Events | Thrombocytopenia, Anemia |
Table 4: Clinical Trial NCT04068597 - Combination Therapy (this compound + Pomalidomide + Dexamethasone) in RRMM [12][13][14][15]
| Parameter | Value |
| Number of Patients | 48 (dose escalation cohorts) |
| Median Prior Lines of Therapy | 6 |
| Overall Response Rate (ORR) in 35mg cohort | 67% |
| Minimal Response (≥MR) in both cohorts | 72% |
| Most Common Grade 3/4 Treatment-Emergent Adverse Events | Neutropenia, Thrombocytopenia, Anemia, Infections |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of this compound to p300/CBP in living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged p300 or CBP (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). This compound competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a vector expressing the p300 or CBP bromodomain fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Transfected cells are plated in a 96-well plate and treated with a range of this compound concentrations, followed by the addition of a cell-permeable fluorescent tracer.
-
BRET Measurement: After incubation, a substrate for NanoLuc® luciferase is added, and the luminescence and fluorescence signals are measured using a plate reader equipped for BRET analysis.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The IC50 value is determined by plotting the BRET ratio against the this compound concentration and fitting the data to a dose-response curve.
References
- 1. cellcentric.com [cellcentric.com]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellcentric.com [cellcentric.com]
- 4. Targeting gene coactivation factors with Cellcentric's this compound | BioWorld [bioworld.com]
- 5. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4‐MYC oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. cellcentric.com [cellcentric.com]
- 11. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. cellcentric.com [cellcentric.com]
- 15. ashpublications.org [ashpublications.org]
Inobrodib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional co-activators implicated in the progression and therapeutic resistance of various cancers, including hematological malignancies and solid tumors.[3][4] By selectively binding to the bromodomains of p300 and CBP, this compound displaces them from chromatin, thereby modulating the expression of key oncogenic drivers such as MYC, IRF4, and the androgen receptor (AR).[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.
Pharmacokinetics
This compound has been demonstrated to be an orally active and bioavailable agent.[2][5][6] Preclinical studies have shown that it exhibits rapid oral absorption, moderate clearance, and a low volume of distribution.[6] Clinical data from a Phase I/IIa study in patients with relapsed/refractory multiple myeloma have further characterized its pharmacokinetic profile in humans.[1][2]
Table 1: Clinical Pharmacokinetic Parameters of this compound Monotherapy
| Parameter | Value | Population | Reference |
| Mean Cmax | 690 ng/mL | Relapsed/Refractory Multiple Myeloma | [2] |
| Mean Tmax | Not Specified | Relapsed/Refractory Multiple Myeloma | |
| Mean AUCinf | Not Specified | Relapsed/Refractory Multiple Myeloma | |
| Mean Half-life (t1/2) | 5.2 hours | Relapsed/Refractory Multiple Myeloma | [2] |
This data supports a twice-daily (BD) dosing schedule.[2]
Pharmacodynamics
The pharmacodynamic effects of this compound are driven by its potent and selective inhibition of the p300/CBP bromodomains. This leads to a downstream modulation of oncogenic transcriptional programs.
Binding Affinity and Selectivity
This compound binds to p300 and CBP with high affinity. It demonstrates significant selectivity for the bromodomains of p300/CBP over other bromodomain-containing proteins, such as BRD4.[7]
Table 2: In Vitro Binding Affinity and Cellular Potency of this compound
| Target | Assay Type | Value | Reference |
| p300 | Binding Affinity (Kd) | 1.3 nM | [7] |
| CBP | Binding Affinity (Kd) | 1.7 nM | [7] |
| BRD4 | Binding Affinity (Kd) | 222 nM | [7] |
| p300 | In-Cell BRET Assay (IC50) | 19 nM | [7] |
| BRD4 | In-Cell BRET Assay (IC50) | 1060 nM | [7] |
Mechanism of Action and Cellular Effects
This compound's primary mechanism of action involves the displacement of p300/CBP from chromatin, particularly at super-enhancer regions that regulate the expression of key cancer-driving genes.[3] This is distinct from other epigenetic modulators and does not lead to the degradation of p300/CBP proteins.[3] This targeted action leads to the downregulation of oncogenes like MYC and IRF4, which are crucial for the survival and proliferation of various cancer cells, including those in multiple myeloma.[1][3] In preclinical models, this compound has been shown to induce cell cycle arrest.[8]
References
- 1. cellcentric.com [cellcentric.com]
- 2. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellcentric.com [cellcentric.com]
- 4. This compound by CellCentric for Refractory Multiple Myeloma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellcentric.com [cellcentric.com]
Inobrodib: An In-Depth Technical Review of Early-Phase Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases p300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2][3][4][5] By selectively binding to the bromodomain pockets of p300 and CBP, this compound displaces these transcriptional co-activators from chromatin, leading to the downregulation of key oncogenic gene expression, including MYC and IRF4.[1][4][6] This novel mechanism of action has shown promise in preclinical models and early-phase clinical trials, particularly in hematological malignancies such as multiple myeloma. This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, including detailed experimental protocols and a summary of quantitative data.
Mechanism of Action
This compound selectively inhibits the bromodomains of p300 and CBP, which are critical regulators of gene transcription.[7] Unlike other epigenetic modulators, this compound does not cause the degradation of p300/CBP but rather induces their redistribution away from super-enhancer regions of chromatin that are crucial for oncogenic activity.[1][8] This targeted disruption of transcriptional machinery leads to the suppression of key cancer drivers, notably MYC and IRF4, which are implicated in the progression of multiple myeloma.[1][4][6] Preclinical studies have demonstrated that this mechanism is distinct from and synergistic with other agents like immunomodulatory drugs (IMiDs).[1][6]
Signaling Pathway
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibition of the p300/CBP bromodomains in various preclinical assays.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) | |||
| p300 | 1.3 nM | Biochemical Assay | [2] |
| CBP | 1.7 nM | Biochemical Assay | [2] |
| BRD4 | 222 nM | Biochemical Assay | [2] |
| In-Cell Target Engagement (IC50) | |||
| p300 | 19 nM | In-cell BRET assay | [2] |
| BRD4 | 1060 nM | In-cell BRET assay | [2] |
| In Vitro Growth Inhibition (GI50) | |||
| Human Myeloma Cell Lines | <100 nM | Panel of 12 cell lines | [7] |
Early-Phase Clinical Trial Results
This compound has been evaluated in a Phase I/IIa clinical trial (NCT04068597) in patients with relapsed/refractory hematological malignancies, including multiple myeloma.[6][9][10][11] The trial has assessed this compound as both a monotherapy and in combination with standard-of-care agents.[4][6]
Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM)
| Parameter | Value | Patient Population | Data Cut-off | Reference |
| Objective Response Rate (ORR) | 33.3% (3/9 evaluable patients) | Heavily pre-treated RRMM at RP2D | 6th Feb 2023 | [11] |
| Very Good Partial Response (VGPR) | 1/9 patients | [11] | ||
| Partial Response (PR) | 2/9 patients | [11] | ||
| Recommended Phase 2 Dose (RP2D) | 35mg twice daily (BD), 4 days on/3 days off | Dose escalation cohort | [9][11] | |
| Median Prior Lines of Therapy | 7 (range 4-9) | 32 RRMM patients | [11] | |
| Common Grade 3/4 Treatment-Related Adverse Events | Thrombocytopenia, Anemia | Dose escalation phase | [11] |
Combination Therapy in Relapsed/Refractory Multiple Myeloma (RRMM)
This compound has been tested in combination with pomalidomide and dexamethasone.
| Parameter | Value | Patient Population | Dosing Cohort | Reference |
| Overall Response Rate (ORR) | 67% | Heavily pre-treated, pomalidomide-refractory RRMM | 35mg this compound + pomalidomide/dexamethasone | [6] |
| Responses (>=MR by IMWG criteria) | >70% | Last-line multiple myeloma patients | [6] |
Experimental Protocols
In-cell BRET (Bioluminescence Resonance Energy Transfer) Assay
This assay was utilized to determine the in-cell target engagement of this compound. The protocol involves the transfection of cells to express a NanoLuc luciferase-tagged histone protein and a HaloTag-fused bromodomain-containing protein (p300 or BRD4). Upon addition of a fluorescent ligand for the HaloTag, BRET can occur if the two proteins are in close proximity. This compound competes with the histone for binding to the bromodomain, leading to a decrease in the BRET signal, from which an IC50 value can be calculated.
Xenograft Models
The in vivo efficacy of this compound was assessed in xenograft models. For instance, in a 22Rv1 mouse xenograft model of prostate cancer, tumor-bearing mice were treated with this compound via oral gavage at specified doses and schedules (e.g., 10 or 20 mg/kg daily, or 30 mg/kg every other day for 28 days).[2][5] Tumor growth was monitored over time to evaluate the anti-tumor activity of the compound.[2][5] Similar models were used for multiple myeloma, such as the OPM-2 human myeloma cell line NOD-SCID xenograft model, where dose-dependent inhibition of tumor growth was observed.[7]
Phase I/IIa Clinical Trial (NCT04068597)
This open-label study was designed to evaluate the safety, efficacy, and pharmacokinetics of this compound as a monotherapy and in combination with other agents in patients with relapsed/refractory hematological malignancies.[11]
-
Study Design: The trial included a dose-escalation phase to determine the RP2D, followed by dose-expansion cohorts.[11]
-
Patient Population: Eligible patients had confirmed relapsed/refractory multiple myeloma and had exhausted available standard-of-care treatment options.[11] A significant proportion of patients were triple-class refractory.[6]
-
Dosing: In the monotherapy arm, patients received this compound in 28-day cycles at doses ranging from 25-50 mg, either once or twice daily, on continuous or intermittent schedules.[11] The combination therapy arm involved this compound on an intermittent schedule with standard dosing of pomalidomide and dexamethasone.[6][11]
-
Endpoints: The primary objective was to assess safety and tolerability. Secondary objectives included evaluating anti-tumor activity based on investigator-assessed responses per IMWG (International Myeloma Working Group) criteria.[11]
Clinical Trial Workflow
Conclusion
The early-phase clinical data for this compound are encouraging, demonstrating a manageable safety profile and promising efficacy in heavily pre-treated patients with relapsed/refractory multiple myeloma, both as a monotherapy and in combination with standard-of-care agents.[6][11] Its novel mechanism of action, involving the selective inhibition of p300/CBP bromodomains, provides a new therapeutic strategy for this patient population. Ongoing and future clinical trials will further delineate the role of this compound in the treatment landscape of multiple myeloma and other hematological malignancies. The development of this first-in-class oral agent represents a significant advancement in the field of epigenetic therapy for cancer.
References
- 1. cellcentric.com [cellcentric.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CellCentric presents early clinical data at ASH: this compound (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. cellcentric.com [cellcentric.com]
- 7. ashpublications.org [ashpublications.org]
- 8. cellcentric.com [cellcentric.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Potent pre-clinical and early phase activity of this compound in multiple myeloma | VJHemOnc [vjhemonc.com]
- 11. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Inobrodib: Application Notes and Protocols for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inobrodib (formerly CCS1477) is a potent, selective, and orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases p300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2] These proteins are critical transcriptional co-activators implicated in the regulation of key oncogenic signaling pathways.[3][4] this compound competitively binds to the acetyl-lysine binding pocket of the p300/CBP bromodomains, leading to the displacement of these proteins from chromatin, particularly at super-enhancer regions.[3] This disruption of p300/CBP localization results in the downregulation of key cancer-driving transcription factors, including MYC, Interferon Regulatory Factor 4 (IRF4), and the Androgen Receptor (AR).[3][5][6][7] Consequently, this compound demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those derived from hematological malignancies like multiple myeloma and certain solid tumors such as prostate cancer.[1][4][8]
These application notes provide an overview of standard in vitro cell-based assays to characterize the activity of this compound, including protocols for assessing its impact on cell viability, apoptosis, and target gene expression.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of p300/CBP bromodomain function, which disrupts the transcriptional machinery driving oncogene expression.
Caption: this compound's Mechanism of Action.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound across various assays.
Table 1: Binding Affinity and Cellular Target Engagement
| Target | Assay Type | Value | Reference |
| p300 | Binding Affinity (Kd) | 1.3 nM | [1] |
| CBP | Binding Affinity (Kd) | 1.7 nM | [1] |
| BRD4 | Binding Affinity (Kd) | 222 nM | [1] |
| p300 | In-Cell BRET | IC50 = 19 nM | [1] |
| BRD4 | In-Cell BRET | IC50 = 1060 nM | [1] |
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | Assay | GI50 | Reference |
| OPM2 | Multiple Myeloma | CellTiter-Glo | < 100 nM | [4] |
| MOLM-16 | Acute Myeloid Leukemia | CellTiter-Glo | < 100 nM | [9] |
| 22Rv1 | Prostate Cancer | Not Specified | < 100 nM | [1] |
| LNCaP95 | Prostate Cancer | Not Specified | < 100 nM | [1] |
| VCaP | Prostate Cancer | Not Specified | < 100 nM | [1] |
Table 3: Effect on Gene Expression in 22Rv1 Prostate Cancer Cells (48h treatment)
| Gene | Assay | This compound Concentration | Result | Reference |
| KLK2 | RT-qPCR | 0-3000 nM | Dose-dependent reduction | [1] |
| KLK3 | RT-qPCR | 0-3000 nM | Dose-dependent reduction | [1] |
| TMPRSS2 | RT-qPCR | 0-3000 nM | Dose-dependent reduction | [1] |
| C-MYC | Western Blot | 0-3000 nM | Reduction in protein expression | [1] |
| AR-V7 | Western Blot | 0-3000 nM | Reduction in protein expression | [1] |
Table 4: Effect on Gene Expression in OPM2 Multiple Myeloma Cells (100nM this compound)
| Gene | Assay | Time Point | Result | Reference |
| IRF4 | qRTPCR | 24h | mRNA reduction | [4] |
| MYC | qRTPCR | 24h | mRNA reduction | [4] |
| IRF4 | Western Blot | 48h | Protein reduction | [4] |
| MYC | Western Blot | 48h | Protein reduction | [4] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Workflow:
Caption: Cell Viability Assay Workflow.
Materials:
-
Cancer cell lines of interest (e.g., OPM2, 22Rv1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 to 120 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and a viability dye (e.g., Propidium Iodide) followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Gene Expression Analysis (RT-qPCR and Western Blot)
These protocols outline the assessment of this compound's effect on the mRNA and protein levels of target genes.
A. Reverse Transcription-Quantitative PCR (RT-qPCR)
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for target genes (e.g., MYC, IRF4, KLK3) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
B. Western Blot
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., MYC, IRF4, AR-V7, PARP) and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP)
This protocol provides a general framework for investigating the effect of this compound on the chromatin occupancy of p300/CBP and associated transcription factors.
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with antibodies specific for p300, CBP, or transcription factors of interest (e.g., IRF4, MYC).
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers for specific genomic regions (e.g., super-enhancers of target genes) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Compare the enrichment of target proteins at specific loci between this compound-treated and control cells. Preclinical data for this compound has shown that the drug is associated with the genomic redistribution of EP300/CBP away from IRF4-occupied sites.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cellcentric.com [cellcentric.com]
- 4. cellcentric.com [cellcentric.com]
- 5. cellcentric.com [cellcentric.com]
- 6. onclive.com [onclive.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Inobrodib in Castrate-Resistant Prostate Cancer (CRPC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inobrodib (also known as CCS1477) is an orally active, first-in-class small molecule that selectively inhibits the bromodomains of the homologous transcriptional co-activators p300 (E1A binding protein) and CREB-binding protein (CBP).[1][2][3] In castrate-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of disease progression, often through AR amplification, mutation, or the expression of splice variants like AR-V7. The proteins p300 and CBP function as critical co-activators for the AR, making their inhibition a compelling therapeutic strategy.[4][5] this compound disrupts p300/CBP function, leading to the downregulation of key oncogenic signaling pathways, including those driven by AR and c-MYC.[1][4][5] These notes provide an overview of this compound's mechanism, preclinical data, and detailed protocols for its application in CRPC studies.
Mechanism of Action
This compound selectively binds to the bromodomains of p300 and CBP, preventing them from recognizing acetylated lysine residues on histones and other proteins.[5] This displacement of p300/CBP from chromatin, particularly at super-enhancer regions, disrupts the transcriptional machinery required for the expression of key oncogenes.[6] In the context of CRPC, this leads to reduced expression of the androgen receptor (AR), its variants (like AR-V7), and the oncogene c-MYC, thereby inhibiting tumor cell proliferation and survival.[1][4]
Preclinical Data Summary
This compound has demonstrated potent and selective activity in various preclinical models of CRPC. Its efficacy has been evaluated through in vitro binding and cellular assays, as well as in vivo xenograft models.
Table 1: In Vitro Activity of this compound
This table summarizes the binding affinity and cellular potency of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| Binding Affinity (Kd) | p300 | 1.3 nM | [1] |
| CBP | 1.7 nM | [1] | |
| BRD4 | 222 nM | [1] | |
| Cellular Target Engagement (IC50) | p300 (NanoBRET assay) | 19 nM | [1] |
| BRD4 (NanoBRET assay) | 1060 nM | [1] | |
| Effect on Gene Expression | 22Rv1, LNCaP95 cells | Reduces KLK2, KLK3, TMPRSS2 mRNA | [1] |
| Effect on Protein Expression | 22Rv1, LNCaP95 cells | Reduces c-MYC protein levels | [1] |
| 22Rv1 cells | Reduces AR-V7 protein levels | [1] |
Table 2: In Vivo Efficacy of this compound in CRPC Xenograft Models
This table outlines the dosing and outcomes of this compound treatment in mouse models.
| Model | Dosing Regimen | Duration | Outcome | Reference |
| 22Rv1 Xenograft | 10 mg/kg, oral, daily (QD) | 28 days | Tumor growth inhibition | [1][4] |
| 20 mg/kg, oral, daily (QD) | 28 days | Tumor stasis | [1][4] | |
| 30 mg/kg, oral, every other day (QoD) | 28 days | Tumor stasis | [1][4] | |
| Patient-Derived Xenograft (PDX) | 20 mg/kg, oral, daily (QD) | 8 days | Decreased AR and AR-V7 signaling; tumor growth inhibition | [1] |
Experimental Protocols
The following protocols provide a framework for studying this compound in a laboratory setting. A general workflow is presented below.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on CRPC cell lines (e.g., 22Rv1, LNCaP95).
Materials:
-
CRPC cell lines (e.g., 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (CCS1477) stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CRPC cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0-3000 nM).[1] Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of AR and c-MYC Signaling
Objective: To assess the effect of this compound on the protein expression of AR, AR-V7, and c-MYC.
Materials:
-
CRPC cells (e.g., 22Rv1)
-
6-well cell culture plates
-
This compound (CCS1477)
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-AR-V7, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates. Once they reach 70-80% confluency, treat with a relevant concentration of this compound (e.g., 300 nM) or vehicle (DMSO) for 16-48 hours.[1]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
-
Analysis: Quantify band intensity using software like ImageJ.
Protocol 3: In Vivo Xenograft Study in a CRPC Mouse Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound.
Materials:
-
Immunocompromised mice (e.g., male NOD/SCID gamma mice)
-
22Rv1 CRPC cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for blood collection (for PSA analysis)
Procedure:
-
Tumor Implantation: Subcutaneously inject ~2x10⁶ 22Rv1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
Collect blood periodically via tail vein for plasma PSA analysis.
-
-
Study Endpoint: Continue treatment for a predefined period (e.g., 28 days).[4] The study may be terminated if tumors reach a predetermined maximum size or if signs of toxicity appear.
-
Analysis:
-
Plot mean tumor volume over time for each group.
-
At the end of the study, excise tumors for weight measurement and ex vivo biomarker analysis (e.g., Western blot, IHC).
-
Analyze plasma PSA levels.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine significance. After treatment cessation, tumor regrowth can be monitored to assess the durability of the response.[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CellCentric presents early clinical data at ASH: this compound (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellcentric.com [cellcentric.com]
Investigating Inobrodib in Non-Hodgkin Lymphoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inobrodib (CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP).[1][2][3] These proteins are critical transcriptional co-activators that play a pivotal role in regulating the expression of key oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4).[4][5] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphoma (NHL), making them a compelling therapeutic target.[6][7]
These application notes provide a summary of the preclinical data on this compound in NHL models, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
This compound Binding Affinity and In-Cellular Target Engagement
| Target | Binding Affinity (Kd) | In-Cell BRET Assay (IC50) | Selectivity vs. BRD4 (Kd) |
| p300 | 1.3 nM | 19 nM | ~170-fold |
| CBP | 1.7 nM | Not Reported | ~130-fold |
Data sourced from MedChemExpress. Note: In-Cell BRET IC50 for CBP was not specified in the reviewed literature.
In Vitro Efficacy of this compound in Hematological Malignancies
Preclinical studies have demonstrated that select lymphoma cell lines are sensitive to this compound at submicromolar concentrations.[1][2] While specific IC50 values for a broad panel of non-Hodgkin lymphoma cell lines are not publicly available, research in related B-cell malignancies provides insight into its potency.
| Cell Line Model | Malignancy | Observation |
| DOHH-2 | B-cell Lymphoma | In combination with venetoclax, this compound led to complete tumor stasis in a xenograft model.[5] |
| 697 & REH | B-cell Acute Lymphoblastic Leukemia (CREBBP-mutated) | This compound exhibited synthetic lethality, highlighting its potential in cancers with specific genetic mutations.[8] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Potent growth inhibition with GI50 <100 nM across a panel of 12 human myeloma cell lines. |
In Vivo Efficacy of this compound in a B-cell Lymphoma Xenograft Model
| Animal Model | Cell Line | Treatment | Key Findings |
| Xenograft | DOHH-2 (B-cell Lymphoma) | This compound in combination with Venetoclax | The combination resulted in complete tumor stasis during the treatment period, a significant improvement over the partial tumor growth inhibition observed with either agent alone.[5] |
Detailed quantitative data on tumor growth inhibition (e.g., tumor volume curves, specific dosing, and schedule for this combination study) are not available in the public domain.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the bromodomains of p300 and CBP. This prevents these co-activators from being recruited to chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. The result is a significant redistribution of p300/CBP and subsequent downregulation of target genes critical for lymphoma cell proliferation and survival, such as MYC and IRF4.[4]
In T-cell lymphomas, the expression of the transcription factors IRF4 and GATA3 has been identified as a potential predictive biomarker for response to this compound.[1][2] Clinical data in Peripheral T-cell Lymphoma (PTCL) indicates that patients expressing these factors may derive clinical benefit.[1][2] The underlying mechanism in some PTCL subtypes may involve the disruption of a CD30/NF-κB/IRF4 positive feedback loop that promotes lymphomagenesis.[9]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound by CellCentric for Refractory Multiple Myeloma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. cellcentric.com [cellcentric.com]
- 5. (6S)-1-(3,4-difluorophenyl)-6-(5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl)piperidin-2-one | 2222941-37-7 | Benchchem [benchchem.com]
- 6. cellcentric.com [cellcentric.com]
- 7. cellcentric.com [cellcentric.com]
- 8. researchgate.net [researchgate.net]
- 9. The oncogenic transcription factor IRF4 is regulated by a novel CD30/NF-κB positive feedback loop in peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Clinical Trials with Inobrodib: Application Notes and Protocols for Researchers
For Immediate Distribution
Cambridge, MA – November 19, 2025 – Inobrodib (CCS1477), a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of p300 and CREB-binding protein (CBP), is showing significant promise in early-phase clinical trials for the treatment of various hematological malignancies and solid tumors.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in designing and conducting clinical and preclinical studies with this compound.
Mechanism of Action and Therapeutic Rationale
This compound selectively binds to the bromodomains of the homologous histone acetyltransferases p300 and CBP. This action displaces them from chromatin, leading to the downregulation of key oncogenic transcription factors, including MYC and Interferon Regulatory Factor 4 (IRF4).[3] The inhibition of these pathways disrupts cancer cell growth, proliferation, and survival. Preclinical and clinical data have demonstrated this compound's potential as both a monotherapy and in combination with standard-of-care agents.[3]
Signaling Pathway of this compound's Action
References
Application Notes and Protocols: Inobrodib Dose-Response in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2] By binding to the conserved bromodomain of these transcriptional co-activators, this compound displaces them from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes.[3] This disruption of transcriptional machinery leads to the downregulation of critical cancer drivers, including MYC, Interferon Regulatory Factor 4 (IRF4), and the androgen receptor (AR).[3][4][5] Consequently, this compound induces cell cycle arrest and exhibits potent anti-proliferative activity in various cancer models, with a particularly specific effect on certain clusters of cancer types rather than being broadly cytotoxic.[3][4][6] These application notes provide a summary of the dose-dependent effects of this compound in various cancer cell lines and detailed protocols for assessing its activity.
Mechanism of Action
This compound's primary mechanism involves the competitive inhibition of the p300/CBP bromodomains. This prevents the "reading" of acetylated lysine residues on histones, a crucial step for the assembly of transcriptional machinery at specific gene loci. The result is a significant redistribution of p300/CBP away from super-enhancer sites that are occupied by oncogenic master transcription factors.[3] This leads to the suppression of key cancer-driving genes.[3] In hematological malignancies, this prominently includes the downregulation of MYC and IRF4, which are critical for the proliferation and survival of multiple myeloma and certain lymphomas.[4] In prostate cancer, this compound treatment leads to a reduction in the expression of the androgen receptor (AR) and its variants, as well as c-MYC.[1][7]
Data Presentation: Dose-Response of this compound in Cancer Cell Lines
This compound has demonstrated potent, dose-dependent anti-proliferative effects across a range of cancer cell lines, particularly those of hematological and prostate cancer origin. The tables below summarize the growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values.
Table 1: Growth Inhibition (GI₅₀) of this compound in Hematological Cancer Cell Lines [4]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 33 |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 39 |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 34 |
| SEM | Acute Lymphoblastic Leukemia (ALL) | 30 |
| OPM-2 | Multiple Myeloma (MM) | 27 |
| U266B1 | Multiple Myeloma (MM) | 35 |
| Pfeiffer | Non-Hodgkin Lymphoma (NHL) | 47 |
| SU-DHL-6 | Non-Hodgkin Lymphoma (NHL) | 24 |
Data derived from a 5-day treatment period, with cell viability assessed by CellTiter-Glo®.[4]
Table 2: Proliferation Inhibition (IC₅₀) of this compound in Prostate Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| VCaP | Castration-Resistant Prostate Cancer | < 100 |
| 22Rv1 | Castration-Resistant Prostate Cancer | < 100 |
| LNCaP95 | Castration-Resistant Prostate Cancer | < 100 |
IC₅₀ values represent the concentration of this compound required to inhibit cell proliferation by 50%.[1]
Experimental Protocols
The following are detailed protocols for key experiments to determine the dose-response of cancer cell lines to this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTS-Based)
This protocol is designed to measure the metabolic activity of cells as an indicator of viability and proliferation in response to a range of this compound concentrations.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[8]
-
Multi-well spectrophotometer (ELISA reader)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent lines; 20,000-40,000 cells/well for suspension lines) in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere (for adherent lines) and resume exponential growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A typical concentration range would be 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells (for adherent cells) or add the drug solution directly (for suspension cells).
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 72 to 120 hours) at 37°C, 5% CO₂.[4]
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ or GI₅₀ value.
-
Protocol 2: Western Blot Analysis of MYC and IRF4 Expression
This protocol details the detection of changes in MYC and IRF4 protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., OPM-2, 22Rv1)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-IRF4, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to reach ~70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for a specified time (e.g., 24-48 hours).[1]
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-c-MYC or anti-IRF4, diluted in blocking buffer) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin) should be used on the same blot.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative decrease in MYC and IRF4 protein levels compared to the loading control.
-
Conclusion
This compound demonstrates significant, dose-dependent anti-proliferative activity in a variety of cancer cell lines, particularly those from hematological and prostate cancer origins. The provided protocols offer a robust framework for researchers to investigate the cellular effects of this compound and quantify its potency. The targeted downregulation of key oncogenic drivers like MYC and IRF4 underscores its potential as a promising therapeutic agent in cancers dependent on these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. cellcentric.com [cellcentric.com]
- 4. cellcentric.com [cellcentric.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mayo.edu [mayo.edu]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Biomarker Discovery for Inobrodib Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inobrodib (CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the histone acetyltransferases p300 (E1A-associated protein p300) and CREB-binding protein (CBP).[1][2] By inhibiting these critical co-activators, this compound disrupts the transcription of key oncogenes, including MYC and IRF4, which are crucial for the proliferation and survival of various cancer cells, particularly hematological malignancies.[1][2] The identification of predictive biomarkers for this compound sensitivity is paramount for patient stratification and the successful clinical development of this novel therapeutic agent.
These application notes provide a comprehensive overview of the current knowledge on biomarkers for this compound sensitivity and detailed protocols for their identification and validation.
Mechanism of Action of this compound
This compound functions by binding to the bromodomains of p300 and CBP, preventing their interaction with acetylated histones at enhancer and promoter regions of target genes. This displacement of p300/CBP from chromatin, particularly at super-enhancers, leads to the downregulation of transcriptional programs essential for cancer cell growth and survival.[1][2] Key downstream effects include the suppression of MYC and Interferon Regulatory Factor 4 (IRF4), critical drivers in multiple myeloma and other hematological cancers.[1][2]
Putative and Validated Biomarkers for this compound Sensitivity
Several biomarkers have been proposed or validated to predict sensitivity to this compound and other BET inhibitors. These can be broadly categorized into pharmacodynamic markers that confirm target engagement and predictive biomarkers that correlate with clinical response.
Pharmacodynamic Biomarker: HEXIM1
HEXIM1 (Hexamethylene Bis-Acetamide Inducible 1) is a well-established pharmacodynamic biomarker for BET inhibitor activity. Upon inhibition of p300/CBP, the positive transcription elongation factor b (P-TEFb) is released, leading to an upregulation of HEXIM1 expression.
Predictive Biomarkers
-
IRF4 and GATA3 Expression: High expression of Interferon Regulatory Factor 4 (IRF4) and GATA3, key transcription factors in certain hematological malignancies, has been associated with sensitivity to this compound.[3] Translational studies from clinical trials have shown that patients responding to this compound often exhibit expression of both IRF4 and GATA3.[3]
-
Deleterious Mutations in CBP/EP300: Cancers harboring loss-of-function mutations in either CBP (CREBBP) or p300 (EP300) may exhibit synthetic lethality when treated with this compound, suggesting these mutations as potential predictive biomarkers.[3]
Quantitative Data Summary
This compound In Vitro Activity
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| VCaP | Prostate Cancer | < 100 | [4] |
| 22Rv1 | Prostate Cancer | < 100 | [4] |
| LNCaP95 | Prostate Cancer | < 100 | [4] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Submicromolar | [3] |
| Acute Myeloid Leukaemia Cell Lines | Acute Myeloid Leukaemia | Submicromolar | [3] |
| Lymphoma Cell Lines | Lymphoma | Submicromolar | [3] |
This compound Clinical Trial Data (NCT04068597) - Relapsed/Refractory Multiple Myeloma
Monotherapy (at Recommended Phase 2 Dose) [5]
| Parameter | Value |
| Objective Response Rate (ORR) | 33.3% |
| Very Good Partial Response (VGPR) | 1/9 patients |
| Partial Response (PR) | 2/9 patients |
Combination Therapy with Pomalidomide and Dexamethasone [6][7]
| Dose Cohort | Overall Response Rate (ORR) | ≥ Minimal Response (MR) |
| 25mg this compound | - | 72% |
| 35mg this compound | 67% | 72% |
Experimental Protocols
Protocol 1: Western Blot for IRF4 Protein Expression
This protocol describes the detection of IRF4 protein levels in cell lysates, a potential predictive biomarker for this compound sensitivity.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-IRF4 antibody
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRF4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Normalize IRF4 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: qPCR for HEXIM1 Gene Expression
This protocol details the measurement of HEXIM1 mRNA levels, a pharmacodynamic biomarker of this compound activity.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
HEXIM1 specific primers (Forward and Reverse)
-
Housekeeping gene primers (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells treated with this compound or vehicle control using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 20 µL final volume per well:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA
-
6 µL Nuclease-free water
-
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis:
-
Calculate the relative expression of HEXIM1 using the ΔΔCt method, normalized to the housekeeping gene.
-
Protocol 3: Cell Viability (MTT) Assay for this compound IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include vehicle-only control wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Biomarker Discovery using CRISPR-Cas9 Screening
A genome-wide CRISPR-Cas9 screen can be employed to identify novel genes that modulate sensitivity to this compound.
Conclusion
The identification of robust and reliable biomarkers is crucial for the successful clinical implementation of this compound. This document provides a framework for researchers and drug developers to explore and validate biomarkers for this compound sensitivity, from understanding its mechanism of action to applying detailed experimental protocols. The use of pharmacodynamic markers like HEXIM1 and predictive biomarkers such as IRF4 expression and CBP/EP300 mutation status will be instrumental in guiding patient selection and optimizing treatment strategies with this promising new agent. Further investigation using unbiased approaches like CRISPR-Cas9 screening holds the potential to uncover novel determinants of this compound response and resistance.
References
Application Notes and Protocols: Inobrodib in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, there remains a critical need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease. Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the paralogous transcriptional co-activators p300 (EP300) and CREB-binding protein (CBP).[1][2] By selectively inhibiting these key epigenetic regulators, this compound disrupts oncogenic gene expression programs that are crucial for the proliferation and survival of AML cells.[1][3][4] These application notes provide a comprehensive overview of the preclinical and clinical research of this compound in AML, including its mechanism of action, and detailed protocols for its application in laboratory settings.
Mechanism of Action
This compound exerts its anti-leukemic effects by competitively binding to the bromodomains of p300 and CBP, which are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression.[2][4] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci, including super-enhancers that drive the expression of key oncogenes.[4]
In AML, p300/CBP are recruited by master transcription factors, such as MYB, to super-enhancers that control the expression of critical downstream targets, including the proto-oncogenes MYC and IRF4.[1][3][5] this compound treatment leads to the displacement of p300/CBP from these super-enhancer regions.[1][3][4] This eviction of p300/CBP results in a significant downregulation of the transcriptional network controlled by MYB, leading to reduced expression of MYC and IRF4.[1][5] The suppression of these key oncogenic drivers induces cell cycle arrest and promotes differentiation of AML cells.[1][3]
Caption: this compound's mechanism of action in AML.
Preclinical Data Summary
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines, including various AML subtypes.[6] The tables below summarize the available quantitative data on this compound's in vitro activity.
Table 1: this compound Binding Affinity and In-Cell Target Engagement
| Target | Binding Affinity (Kd, nM) | In-Cell BRET IC50 (nM) | Selectivity vs. BRD4 |
| p300 | 1.3 | 19 | ~170-fold |
| CBP | 1.7 | N/A | ~130-fold |
Data sourced from MedChemExpress.[7]
Table 2: this compound Growth Inhibition (GI50) in AML Cell Lines (5-day exposure)
| Cell Line | GI50 (nM) |
| MOLM-16 | <100 |
| MV-4-11 | <100 |
Note: Specific GI50 values for a broader range of AML cell lines are not publicly available but are reported to be in the sub-micromolar range.[6]
In Vivo Efficacy
Preclinical studies using xenograft models of human AML have shown that oral administration of this compound leads to significant, dose-dependent tumor growth inhibition.[8]
Table 3: this compound Efficacy in AML Xenograft Models
| Model | Treatment | Key Findings |
| MOLM-16 Xenograft | This compound (5, 10, 20 mg/kg, daily oral) | Significant dose-dependent reduction in tumor growth, with regression at 20 mg/kg.[8] |
| MLL-AF9 Murine Model | This compound (30 mg/kg, daily oral for 42 days) | Highly significant prolongation of survival compared to control.[8] |
| MV-4-11 Xenograft | This compound (10 mg/kg) + Venetoclax (100 mg/kg) | Significant combination benefit compared to either agent alone.[8] |
Clinical Landscape
This compound is being evaluated in a Phase I/II clinical trial (NCT04068597) for patients with advanced hematological malignancies, including AML.[5][9] The trial is assessing the safety and efficacy of this compound as a monotherapy and in combination with standard-of-care agents.[9] For AML, a key focus is the combination of this compound with azacitidine and venetoclax.[10] Early clinical data have indicated that this compound is well-tolerated and shows promising anti-leukemic activity, including differentiation responses in some AML patients.[1][3]
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers investigating the effects of this compound in AML cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of AML cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
AML cell line of interest (e.g., MOLM-16, MV-4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (medium with DMSO).
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.
Western Blotting for MYC and IRF4 Expression
This protocol is for assessing the effect of this compound on the protein levels of its key downstream targets.
Materials:
-
AML cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MYC, anti-IRF4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated AML cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MYC, IRF4, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of this compound on the occupancy of p300/CBP at specific genomic regions.
Materials:
-
AML cells treated with this compound or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Antibodies for ChIP (anti-p300, anti-CBP, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target genomic regions (e.g., MYC enhancer)
Procedure:
-
Cross-link proteins to DNA in treated AML cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-p300, anti-CBP, or IgG control antibodies overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Quantify the enrichment of specific DNA sequences using qPCR with primers targeting known p300/CBP binding sites.
Disclaimer
These application notes and protocols are intended for research use only. The information provided is based on publicly available data and should be adapted and optimized for specific experimental conditions.
References
- 1. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound by CellCentric for Refractory Multiple Myeloma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Targeting gene coactivation factors with Cellcentric's this compound | BioWorld [bioworld.com]
- 4. cellcentric.com [cellcentric.com]
- 5. CellCentric to present this compound Phase I multiple myeloma efficacy and safety data at the American Society of Haematology [prnewswire.com]
- 6. cellcentric.com [cellcentric.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
Troubleshooting & Optimization
Technical Support Center: Managing Inobrodib-Induced Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing thrombocytopenia observed in studies involving Inobrodib (CCS1477).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the twin histone acetyltransferases p300 and CREB-binding protein (CBP). By binding to these bromodomains, this compound displaces p300/CBP from chromatin, which in turn modulates the expression of key cancer-driving genes, including the oncogenes MYC and IRF4. This mechanism is being investigated for its anti-tumor activity in various hematological malignancies.
Q2: What is the primary hematological toxicity associated with this compound?
The most common treatment-emergent adverse event (TEAE) and primary hematological toxicity associated with this compound is thrombocytopenia. This has been observed in both monotherapy and combination therapy studies. Clinical data indicates that this thrombocytopenia is generally manageable and readily reversible with appropriate intervention.
Q3: How is this compound-induced thrombocytopenia managed in clinical studies?
The primary management strategy for this compound-induced thrombocytopenia is the implementation of an intermittent dosing schedule. The recommended Phase 2 dose (RP2D) for this compound monotherapy has been identified as 35mg taken twice daily (BD) on a "4 days on, 3 days off" schedule. This allows for platelet count recovery during the "off" days. In cases of more severe thrombocytopenia, treatment may be withheld until platelet counts recover.
Q4: Is this compound-induced thrombocytopenia associated with significant bleeding events?
In clinical studies, bleeding events associated with this compound-induced thrombocytopenia have been reported as low-grade. For instance, in a study of this compound monotherapy, all bleeding events were grade 1 or 2, and no grade 3/4 bleeding events were reported.
Troubleshooting Guide
Issue: A significant drop in platelet count is observed after initiating this compound treatment.
Root Cause Analysis:
-
Pharmacodynamic Effect of this compound: this compound's mechanism of action involves the inhibition of p300/CBP, which are crucial coactivators for transcription factors involved in megakaryopoiesis (platelet precursor cell development), such as GATA1 and c-Myb. Inhibition of p300/CBP can disrupt normal megakaryocyte maturation and platelet production, leading to a decrease in circulating platelet levels.
Solution Workflow:
-
Grade the Thrombocytopenia: Assess the severity of the thrombocytopenia using a standardized grading system such as the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
-
Implement/Continue Intermittent Dosing: If not already on an intermittent schedule, consider switching to the "4 days on, 3 days off" regimen. This is a proven strategy for managing this compound-induced thrombocytopenia.
-
Dose Interruption: For Grade 3 or 4 thrombocytopenia, it is recommended to withhold this compound treatment until the platelet count recovers to Grade 1 or baseline.
-
Platelet Monitoring: Increase the frequency of platelet count monitoring to track recovery.
-
Consider Dose Reduction: If thrombocytopenia recurs upon re-challenge, a dose reduction of this compound may be necessary.
Data Presentation
Table 1: Incidence of Thrombocytopenia with this compound Monotherapy
| Grade (CTCAE v5.0) | Frequency of Occurrence |
| All Grades | 58.3% |
| Grade 3/4 | 37.5% |
Data from the NCT04068597 study, as of Feb 6, 2023.
Table 2: Incidence of Grade 3/4 Hematological TEAEs with this compound in Combination with Pomalidomide and Dexamethasone
| Hematological Event | Frequency of Grade 3/4 Events |
| Thrombocytopenia | 5.9% (all Grade 3) |
| Neutropenia | 23.5% |
| Anemia | 11.8% (all Grade 3) |
Data from the NCT04068597 study, as of June 5, 2023.
Experimental Protocols
Protocol: Monitoring and Management of Thrombocytopenia in this compound Studies
Objective: To outline a systematic approach for monitoring and managing thrombocytopenia in subjects receiving this compound.
Methodology:
-
Baseline Assessment: Obtain a complete blood count (CBC) with platelet count at baseline before initiating this compound treatment.
-
Routine Monitoring:
-
Perform CBC with platelet count weekly for the first two cycles of treatment.
-
Frequency may be reduced to every two weeks for subsequent cycles in stable patients.
-
Increase monitoring frequency if a significant drop in platelets is observed.
-
-
Grading of Thrombocytopenia: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 for grading thrombocytopenia:
-
Grade 1: < Lower Limit of Normal (LLN) to 75.0 x 109/L
-
Grade 2: < 75.0 to 50.0 x 109/L
-
Grade 3: < 50.0 to 25.0 x 109/L
-
Grade 4: < 25.0 x 109/L
-
-
Management Actions based on Grade:
-
Grade 1-2: Continue this compound treatment, consider more frequent monitoring. For patients not on an intermittent schedule, consider switching to "4 days on, 3 days off".
-
Grade 3: Withhold this compound. Monitor platelet count every 2-3 days. Treatment can be resumed at the same or a reduced dose level once platelet count recovers to ≤ Grade 1.
-
Grade 4: Withhold this compound. Monitor platelet count every 1-2 days. Consider platelet transfusion if clinically indicated (e.g., active bleeding). Treatment can be resumed at a reduced dose level once platelet count recovers to ≤ Grade 1.
-
Visualizations
Caption: this compound's Mechanism of Action Leading to Thrombocytopenia.
Caption: Workflow for Managing this compound-Induced Thrombocytopenia.
Technical Support Center: Optimizing Inobrodib Dosing Schedule for Efficacy
Welcome to the technical support center for Inobrodib, a first-in-class, orally bioavailable inhibitor of the p300/CBP bromodomains. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to aid in the design and execution of experiments to optimize this compound's dosing schedule for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases p300 (also known as EP300) and CBP. By binding to the bromodomains of p300 and CBP, this compound displaces them from chromatin, particularly at super-enhancer regions that regulate the expression of key oncogenes. This leads to the downregulation of critical cancer drivers, including MYC and IRF4. Unlike some other epigenetic modifiers, this compound's mechanism involves the redistribution of p300/CBP, not their degradation.
Q2: What is a typical starting dose for in vitro cell viability assays?
A2: Based on preclinical data, this compound has shown potent anti-proliferative activity in various cancer cell lines, particularly in hematological malignancies. For initial cell viability assays (e.g., MTS or MTT), we recommend a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 1-5 µM). Many multiple myeloma cell lines exhibit sensitivity to this compound with GI50 values below 100 nM. In an in-cell BRET assay, this compound showed an IC50 of 19 nM for p300.
Q3: What are recommended starting doses and schedules for in vivo xenograft studies?
A3: In preclinical xenograft models, this compound has demonstrated dose-dependent efficacy. Recommended starting doses depend on the cancer model. For example, in a 22Rv1 prostate cancer xenograft model, oral gavage administration of 10 mg/kg or 20 mg/kg daily, or 30 mg/kg every other day, resulted in tumor growth suppression. In an OPM-2 multiple myeloma xenograft model, a daily dose of 20 mg/kg led to tumor regression. It is crucial to perform a tolerability study in your specific mouse strain before initiating efficacy studies.
Q4: In clinical trials, what is the recommended Phase 2 dosing schedule for this compound?
A4: In a Phase I/IIa clinical trial for advanced hematological malignancies, the recommended Phase 2 dose (RP2D) for this compound monotherapy was established at 35mg taken orally twice daily, on a 4 days on/3 days off intermittent schedule. This intermittent schedule helps manage potential side effects like thrombocytopenia.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, preclinical and clinical data suggest that this compound can be effective in combination with other therapies. Preclinical studies have shown additive or synergistic effects when combined with agents such as bortezomib, lenalidomide, and vorinostat in multiple myeloma models. Clinical trials have also demonstrated promising response rates when this compound is combined with pomalidomide and dexamethasone in patients with relapsed/refractory multiple myeloma.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Parameter | Value | Reference |
| In-cell BRET | p300 | IC50 | 19 nM | |
| In-cell BRET | BRD4 | IC50 | 1060 nM | |
| Cell Viability | Multiple Myeloma Cell Lines | GI50 | <100 nM | |
| Binding Affinity | p300 | Kd | 1.3 nM | |
| Binding Affinity | CBP | Kd | 1.7 nM |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Mouse Model | Dosing Schedule | Outcome | Reference |
| Prostate Cancer (22Rv1) | Not Specified | 10 mg/kg QD (oral) | Tumor growth suppression | |
| Prostate Cancer (22Rv1) | Not Specified | 20 mg/kg QD (oral) | Tumor growth suppression | |
| Prostate Cancer (22Rv1) | Not Specified | 30 mg/kg QOD (oral) | Tumor growth suppression | |
| Multiple Myeloma (OPM-2) | NOD-SCID | 20 mg/kg QD (oral) | Tumor regression |
Experimental Protocols & Troubleshooting
Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a cancer cell line.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (typically 24-72 hours). The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: For MTS assays, read the absorbance at 490 nm. For MTT assays, first add a solubilizing agent to dissolve the formazan crystals, and then read the absorbance.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the GI50 value.
Troubleshooting:
-
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or pipetting errors.
-
Solution: Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and practice consistent pipetting technique.
-
-
Issue: No dose-dependent effect observed.
-
Possible Cause: The cell line may be resistant to this compound, the incubation time may be too short, or the compound may have degraded.
-
Solution: Confirm the expression of p300/CBP and downstream targets like MYC or IRF4 in your cell line. Extend the incubation period (e.g., up to 120 hours). Prepare fresh compound dilutions for each experiment.
-
Western Blot for Downstream Target Modulation
Objective: To assess the effect of this compound on the protein levels of downstream targets like MYC and IRF4.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 times the GI50) and for different time points (e.g., 24, 48, and 72 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of MYC and IRF4 to the loading control.
Troubleshooting:
-
Issue: Weak or no signal for the target protein.
-
Possible Cause: Low protein expression, inefficient antibody binding, or suboptimal transfer.
-
Solution: Use a positive control cell line known to express the target protein. Optimize the primary antibody concentration and incubation time. Verify the transfer efficiency by staining the membrane with Ponceau S.
-
-
Issue: High background on the western blot.
-
Possible Cause: Insufficient blocking, too high antibody concentration, or inadequate washing.
-
Solution: Increase the blocking time or try a different blocking agent. Titrate the primary and secondary antibody concentrations. Increase the number and duration of the washing steps.
-
Mouse Xenograft Model
Objective: To evaluate the in vivo efficacy of different this compound dosing schedules on tumor growth.
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula Volume = (Width^2 x Length) / 2 is commonly used.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound 10 mg/kg QD, this compound 20 mg/kg QD, this compound 30 mg/kg QOD).
-
Dosing: Administer this compound or vehicle via oral gavage according to the assigned schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Troubleshooting:
-
Issue: Significant body weight loss or signs of toxicity in the treatment groups.
-
Possible Cause: The dose of this compound is too high for the chosen mouse strain.
-
Solution: Reduce the dose or switch to an intermittent dosing schedule (e.g., 4 days on, 3 days off). Conduct a maximum tolerated dose (MTD) study before initiating the efficacy experiment.
-
-
Issue: Large variability in tumor growth within the same group.
-
Possible Cause: Inconsistent cell implantation, variability in the initial tumor size at randomization.
-
Solution: Ensure a single-cell suspension for implantation and consistent injection technique. Randomize mice with a narrow range of initial tumor volumes. Increase the number of mice per group to increase statistical power.
-
Visualizations
Technical Support Center: Inobrodib Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Inobrodib (CCS1477), a first-in-class inhibitor of the p300/CBP bromodomain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the bromodomains of the homologous histone acetyltransferases p300 (E1A binding protein p300) and CBP (CREB-binding protein).[1] By binding to the bromodomain, this compound displaces p300/CBP from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes.[2] This leads to the downregulation of critical cancer drivers, including MYC and IRF4.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While clinical data on this compound resistance is still emerging, preclinical studies on p300/CBP inhibitors suggest several potential mechanisms:
-
Activation of Compensatory Signaling Pathways: Cancer cells may adapt to p300/CBP inhibition by upregulating parallel survival pathways to bypass the dependency on p300/CBP-mediated transcription.
-
Target Alterations: While not yet reported for this compound, mutations in the p300/CBP bromodomain could potentially alter drug binding and efficacy. Overexpression of p300/CBP protein is another theoretical possibility that could lead to resistance.[4][5][6]
-
Transcriptional Reprogramming: Cancer cells can undergo epigenetic remodeling to establish alternative transcriptional programs that are not dependent on p300/CBP, leading to a resistant state.[7][8]
Q3: Are there known synergistic drug combinations with this compound that can help overcome resistance?
Yes, preclinical and early clinical studies have shown that this compound can be effectively combined with other anti-cancer agents. This approach can potentially prevent or overcome resistance. Notable combinations include:
-
Immunomodulatory Drugs (IMiDs): this compound has shown synergistic activity with IMiDs like pomalidomide (in combination with dexamethasone) in multiple myeloma.[9][10]
-
BTK Inhibitors: In mantle cell lymphoma, p300/CBP inhibition has been shown to overcome resistance to BTK inhibitors like ibrutinib by counteracting IL-6/JAK/STAT3 signaling.[11][12]
-
Hormone Therapy: In castration-resistant prostate cancer, targeting the p300/CBP axis may overcome resistance to hormone therapies like enzalutamide.[13]
Troubleshooting Guides
Issue 1: Decreased Cell Death or Growth Inhibition with this compound Treatment Over Time
This may indicate the development of acquired resistance through the activation of bypass signaling pathways.
Troubleshooting Steps:
-
Assess Activation of Survival Pathways:
-
Hypothesis: Resistant cells may have upregulated pro-survival signaling pathways (e.g., PI3K/AKT, MAPK, or JAK/STAT) to compensate for p300/CBP inhibition.
-
Experiment: Perform Western blot analysis to compare the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK, p-STAT3) between sensitive and resistant cells, both at baseline and after this compound treatment.
-
-
Investigate Transcriptional Changes:
-
Hypothesis: Resistant cells may have altered their transcriptional landscape to reduce their dependency on p300/CBP-regulated genes.
-
Experiment: Conduct RNA-sequencing (RNA-seq) on sensitive and resistant cells treated with this compound or a vehicle control. Analyze for differentially expressed genes and perform pathway analysis to identify upregulated oncogenic pathways in the resistant cells.
-
-
Combination Therapy Screen:
-
Hypothesis: Co-targeting the identified bypass pathway may restore sensitivity to this compound.
-
Experiment: Based on the findings from the pathway analysis, treat resistant cells with this compound in combination with inhibitors of the suspected bypass pathway (e.g., a PI3K inhibitor, MEK inhibitor, or JAK inhibitor). Assess cell viability and apoptosis to look for synergistic effects.
-
Issue 2: Intrinsic Resistance to this compound in a New Cell Line
A cancer cell line may exhibit inherent resistance to this compound from the outset.
Troubleshooting Steps:
-
Confirm Target Expression:
-
Hypothesis: The cell line may have low or absent expression of p300 or CBP.
-
Experiment: Measure p300 and CBP protein levels using Western blotting and mRNA levels using RT-qPCR.
-
-
Sequence the p300/CBP Bromodomain:
-
Hypothesis: Pre-existing mutations in the bromodomain of p300 or CBP could prevent this compound from binding to its target.
-
Experiment: Isolate genomic DNA from the resistant cell line and perform Sanger sequencing of the p300 and CBP bromodomain regions. Compare the sequences to the wild-type reference to identify any mutations.
-
-
Evaluate Dependency on p300/CBP:
-
Hypothesis: The cell line's survival may not be driven by transcriptional programs that are highly dependent on p300/CBP activity.
-
Experiment: Use siRNA or shRNA to knock down p300 and CBP expression. If the cells show little to no decrease in viability after knockdown, it suggests a lack of dependency on these proteins, which would explain the resistance to this compound.
-
Data Summary
Table 1: this compound (CCS1477) Binding Affinity and Cellular Potency
| Target | Binding Affinity (Kd) |
| p300 | 1.3 nM |
| CBP | 1.7 nM |
Data from MedChemExpress.[14]
Table 2: Effect of this compound on Gene Expression in Prostate Cancer Cell Lines
| Cell Line | Gene | Effect of this compound (0-3000 nM, 48h) |
| 22Rv1 | KLK2, KLK3, TMPRSS2 | Reduced expression |
| LNCaP95 | KLK2, KLK3, TMPRSS2 | Reduced expression |
| 22Rv1 | c-MYC | Reduced protein expression |
| LNCaP95 | c-MYC | Reduced protein expression |
| 22Rv1 | AR-V7 | Reduced protein expression |
Data from MedChemExpress.[14]
Key Experimental Protocols
1. Western Blotting for Phospho-Protein Analysis
-
Objective: To assess the activation of signaling pathways.
-
Methodology:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-proteins (e.g., p-AKT, p-ERK, p-STAT3) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. RNA-Sequencing (RNA-seq)
-
Objective: To identify global changes in gene expression.
-
Methodology:
-
Treat sensitive and resistant cells with this compound or vehicle in biological triplicates.
-
Isolate total RNA using a column-based kit, including a DNase treatment step.
-
Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.
-
Prepare sequencing libraries from high-quality RNA (RIN > 8).
-
Perform paired-end sequencing on a high-throughput sequencing platform.
-
Align reads to the reference genome and quantify gene expression.
-
Perform differential gene expression analysis and pathway enrichment analysis using appropriate bioinformatics tools.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Activation of bypass pathways as a resistance mechanism.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cellcentric.com [cellcentric.com]
- 3. Chesterford Research Park [chesterfordresearchpark.com]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute resistance to BET inhibitors remodels compensatory transcriptional programs via p300 coactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mminovation.com [mminovation.com]
- 10. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
Inobrodib Technical Support Center: Troubleshooting and Experimental Guides
Welcome to the Inobrodib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the bromodomains of the homologous transcriptional co-activators p300 (also known as EP300 or KAT3A) and CREB-binding protein (CBP or CREBBP).[1][2][3][4] By binding to the bromodomain, this compound displaces p300/CBP from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes.[1] This leads to the downregulation of critical cancer-driving genes such as MYC, IRF4, and the androgen receptor (AR).[1][4][5][6][7] It is important to note that this compound does not degrade p300/CBP but rather alters their localization on the chromatin.[1]
Q2: How selective is this compound?
This compound demonstrates high selectivity for the bromodomains of p300 and CBP over other bromodomain-containing proteins, including the BET family members like BRD4.[1] This selectivity is a key differentiator from pan-bromodomain inhibitors.
Q3: What are the known on-target toxicities of this compound observed in clinical settings?
The most frequently reported on-target toxicity in clinical studies is thrombocytopenia (low platelet count), which has been found to be manageable and reversible with intermittent dosing schedules.[2][8] In contrast to some other agents, this compound has not been shown to cause neutropenia or neuropathy.[8]
Q4: Is there a known inactive control compound for this compound?
The public literature does not specify a commercially available, structurally related inactive control for this compound. When designing experiments to control for off-target effects, it is recommended to use structurally distinct inhibitors of the same target or to employ genetic knockdown/knockout of the target protein as orthogonal approaches.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to troubleshooting unexpected experimental results that may arise from off-target effects of this compound.
Issue 1: Observed cellular phenotype is inconsistent with known p300/CBP inhibition.
-
Possible Cause: The phenotype may be due to an off-target effect.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected phenotypes.
Issue 2: Significant cytotoxicity is observed at concentrations expected to be selective for p300/CBP.
-
Possible Cause: The cytotoxicity could be due to potent off-target inhibition or on-target toxicity in the specific cell line.
-
Troubleshooting Steps:
-
Determine the IC50 for p300/CBP inhibition in your cell line: Use a target engagement assay like CETSA to confirm the concentration at which this compound binds to p300/CBP.
-
Compare cytotoxicity IC50 with target engagement IC50: If the cytotoxicity IC50 is significantly lower than the target engagement IC50, it suggests an off-target effect.
-
Counter-screen in a p300/CBP null cell line: If available, test the cytotoxicity of this compound in a cell line that does not express p300 and CBP. Persistence of cytotoxicity would strongly indicate an off-target mechanism.
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's binding affinity and cellular activity.
Table 1: this compound Binding Affinity
| Target | Dissociation Constant (Kd) | Reference |
| p300 | 1.3 nM | [9] |
| CBP | 1.7 nM | [9] |
| BRD4 | 222 nM | [9] |
Table 2: this compound Cellular Activity
| Assay | Target | IC50 | Reference |
| In-cell BRET | p300 | 19 nM | [9] |
| In-cell BRET | BRD4 | 1060 nM | [9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Caption: Experimental workflow for CETSA.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures.
-
Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated proteins.
-
Detection: Analyze the amount of soluble p300/CBP in the supernatant using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. In the context of this compound, it can be used to confirm the displacement of p300/CBP from specific genomic loci.
Caption: Experimental workflow for ChIP-seq.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to p300 or CBP.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links.
-
DNA Purification and Sequencing: Purify the DNA and prepare it for high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of p300/CBP enrichment. Compare the binding profiles between this compound- and vehicle-treated cells to identify regions of displacement.
Protocol 3: Quantitative Reverse Transcription PCR (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes. This protocol can be used to verify the downstream effects of this compound on the transcription of target genes like MYC and IRF4.
References
- 1. cellcentric.com [cellcentric.com]
- 2. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellcentric.com [cellcentric.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. cellcentric.com [cellcentric.com]
- 6. cellcentric.com [cellcentric.com]
- 7. onclive.com [onclive.com]
- 8. cellcentric.com [cellcentric.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Inobrodib Bioavailability in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals working with the p300/CBP bromodomain inhibitor, Inobrodib (also known as CCS1477). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges that may arise during the formulation and in vivo evaluation of this compound in animal models.
Formulation & Administration
-
Q1: What is the recommended vehicle for oral administration of this compound in animal models?
-
A1: Based on preclinical studies, a common and effective vehicle for this compound is a suspension in 5% DMSO and 95% of 0.5% (w/v) methylcellulose in water. This formulation has been used for oral gavage in mouse xenograft models.
-
-
Q2: My this compound formulation appears cloudy or has visible particles. Is this acceptable for oral gavage?
-
A2: For oral administration, a uniform suspension is acceptable, but it is crucial to ensure homogeneity to achieve consistent dosing. It is not always necessary for the compound to be fully dissolved for oral gavage. To create a finer, more uniform suspension, consider using a water bath sonicator to break down larger particles. Always mix the formulation thoroughly immediately before each administration to prevent settling.
-
-
Q3: I am observing high variability in plasma concentrations between animals in the same dosing group. What could be the cause?
-
A3: High variability can stem from several factors:
-
Inconsistent Formulation: Ensure your formulation is homogenous. If the compound is settling, some animals may receive a higher or lower dose than intended. Vortex the suspension before drawing each dose.
-
Improper Gavage Technique: Stress from improper oral gavage can alter gastrointestinal motility and absorption. Ensure all personnel are proficient in the technique. Pre-coating the gavage needle with sucrose has been shown to reduce stress in mice.
-
Biological Variability: Some level of inter-animal variation is normal. Ensure you are using a sufficient number of animals per group to account for this. Factors such as the fed or fasted state of the animals can also significantly impact absorption.
-
-
Experimental Results & Interpretation
-
Q4: The oral bioavailability of this compound in my study is lower than expected. What are the potential reasons?
-
A4: Low oral bioavailability for a compound like this compound can be influenced by several factors:
-
Poor Aqueous Solubility: While the recommended formulation aids in administration, the intrinsic solubility of this compound in gastrointestinal fluids will still be a key factor in its dissolution and subsequent absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporters: this compound may be a substrate for efflux transporters in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen, limiting its absorption.
-
Gastrointestinal Instability: The compound may degrade in the acidic environment of the stomach or be metabolized by gut microflora.
-
-
-
Q5: How can I improve the oral bioavailability of this compound in my animal model?
-
A5: While the provided formulation is a good starting point, you could explore other formulation strategies if low bioavailability is a persistent issue. These could include:
-
Micronization or Nanonization: Reducing the particle size of this compound can increase its surface area, potentially leading to faster dissolution.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly water-soluble drugs.
-
Use of Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. However, their use requires careful toxicological evaluation.
-
-
Pharmacokinetic Data of this compound (CCS1477)
The following table summarizes available preclinical and predicted human pharmacokinetic parameters for this compound. Note that comprehensive preclinical data is not widely available in peer-reviewed literature and the data below is extracted from a corporate presentation.
| Species | Route | T1/2 (hr) | Clearance (ml/min/kg) | Volume of Distribution (Vss, l/kg) | Oral Bioavailability (F%) |
| Mouse | IV | 0.96 | 14 | 1.1 | N/A |
| PO | 1.6 | 20 (Cl/F) | 2.9 (Vz/F) | 73 | |
| Rat | IV | 1.6 | 13.2 | 1.6 | N/A |
| PO | 2.5 | 17.4 (Cl/F) | 3.8 (Vz/F) | 75 | |
| Dog | IV | 1.2 | 35 | 2.6 | N/A |
| PO | 2.2 | 84 (Cl/F) | 18 (Vz/F) | 45 | |
| Human (Predicted) | IV | 11 | 0.99 | 0.94 | N/A |
Data extracted from a CellCentric presentation. Cl/F and Vz/F represent apparent clearance and apparent volume of distribution after oral administration, respectively.
Visualizing Experimental Processes and Concepts
Diagram 1: Experimental Workflow for Oral Bioavailability Study
Troubleshooting Inobrodib solubility for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Inobrodib (also known as CCS1477) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective inhibitor of the p300/CBP bromodomain.[1][2][3][4] Its mechanism of action involves binding to the bromodomains of the twin histone acetyltransferase (HAT) proteins, p300 and CBP.[4][5][6] This binding displaces p300/CBP from chromatin, particularly at super-enhancer sites, which leads to a reduction in the expression of key oncogenic transcription factors, including MYC, IRF4, and the Androgen Receptor (AR).[3][5][6][7] this compound is highly selective for p300/CBP over other bromodomain-containing proteins like BRD4.[1][2][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl sulfoxide (DMSO) .[2][7] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the compound's solubility can be significantly reduced in DMSO that has absorbed moisture.[7]
Q3: My this compound powder won't dissolve in DMSO. What should I do?
If you encounter solubility issues with this compound in DMSO, please refer to the troubleshooting guide below. Common reasons for poor solubility include using non-anhydrous DMSO or insufficient mixing. Gentle warming or brief sonication can aid dissolution. For instance, one supplier notes that ultrasonic assistance may be needed to achieve a 100 mg/mL concentration.[2]
Q4: Can I dissolve this compound in aqueous buffers like PBS or cell culture media?
No, this compound is reported to be insoluble in water.[7] Therefore, it should not be dissolved directly in aqueous buffers. High-concentration stock solutions must first be prepared in DMSO and then serially diluted to the final working concentration in your aqueous experimental medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: How should I store my this compound powder and stock solutions?
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[2][7]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Vehicle System | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | ~187.06 mM | Use fresh, anhydrous DMSO. Sonication may be required.[2][7] |
| Ethanol | 25 mg/mL | ~46.76 mM | A solubility of 100 mg/mL has also been reported, but another source states it is insoluble. Use caution.[7] |
| Water | Insoluble | N/A | Do not use as a primary solvent.[7] |
| 10% DMSO in Corn Oil | ≥ 5.25 mg/mL | ~9.82 mM | In vivo formulation.[1] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL | ~4.68 mM | In vivo formulation.[1] |
Molecular Weight of this compound: 534.60 g/mol [2][7]
Troubleshooting Guide: Solubility Issues
Use this guide to diagnose and resolve common problems with this compound solubility during experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution
This protocol provides a method for preparing a concentrated stock solution in DMSO.
Methodology:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to make a 20 mM stock, you might weigh 5.35 mg of this compound (MW = 534.6 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder. For 5.35 mg, adding 500 µL of DMSO will yield a 20 mM solution.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: General Cell-Based Proliferation Assay
This protocol outlines the general steps for using your this compound stock solution in a cell-based assay to determine its effect on cell proliferation.
Methodology:
-
Cell Seeding: Seed your cancer cell line of interest (e.g., 22Rv1 prostate cancer cells or multiple myeloma cell lines) into a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume growth overnight.
-
Prepare Intermediate Dilutions: On the day of treatment, thaw an aliquot of your this compound stock solution. Prepare a series of intermediate dilutions in cell culture medium. For example, to get a final concentration of 100 nM in the well from a 20 mM stock, you can perform serial dilutions. Important: Ensure the concentration of your intermediate solution is such that the final volume added to the wells keeps the DMSO concentration at a non-toxic level (e.g., ≤ 0.1%).
-
Cell Treatment: Add the prepared this compound dilutions (and a vehicle control containing the same final DMSO concentration) to the appropriate wells of the 96-well plate. This compound has been tested in vitro at concentrations ranging from nanomolar to low micromolar.[2][8][9]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 to 72 hours), which should be determined based on the doubling time of your cell line and experimental goals.
-
Assess Proliferation: Measure cell viability or proliferation using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®), a tetrazolium reduction assay (e.g., MTT or WST-1), or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth). In sensitive cell lines, IC50 values are often below 100 nM.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cellcentric.com [cellcentric.com]
- 6. cellcentric.com [cellcentric.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Inobrodib Intermittent Dosing Strategy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the intermittent dosing strategy for inobrodib, a first-in-class oral p300/CBP bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended intermittent dosing schedule for this compound in clinical trials?
The recommended Phase 2 dose of this compound has been established at 35mg administered twice daily on a 4 days on/3 days off intermittent schedule.[1] This regimen is often used in combination with other agents, such as pomalidomide and dexamethasone, in 28-day cycles.[2][3] Dose optimization studies have explored various doses (20mg, 30mg, and 40mg) on the same "4 days on/3 days off" schedule.[4][5]
Q2: What is the rationale behind using an intermittent dosing strategy for this compound?
The primary rationale for an intermittent dosing strategy is to manage and mitigate potential toxicities associated with this compound treatment, thereby improving its long-term tolerability while maintaining therapeutic efficacy.[6][7] This approach is particularly important for targeted therapies that may require prolonged administration.
Q3: What are the primary advantages of the this compound intermittent dosing strategy?
The main advantages of the "4 days on/3 days off" intermittent dosing schedule for this compound include:
-
Management of Thrombocytopenia: The most common treatment-emergent adverse event (TEAE) associated with this compound is thrombocytopenia.[1][8][9] The intermittent schedule allows for recovery of platelet counts during the "off" days, making this side effect manageable and readily reversible.[1][8][9]
-
Improved Tolerability: By providing breaks from treatment, the intermittent strategy can reduce the overall incidence and severity of adverse events, leading to better patient compliance and the ability to stay on treatment for longer durations.[10][11] this compound is generally well-tolerated at the recommended phase 2 dose with this schedule.[8][11]
-
Sustained Efficacy: Clinical data indicates that the intermittent dosing schedule maintains the anti-tumor activity of this compound.[1][2] Studies have shown encouraging signs of clinical activity and objective responses in heavily pre-treated patients with multiple myeloma and other hematological malignancies on this regimen.[1][2][8]
Q4: What are the potential disadvantages or challenges of an intermittent dosing strategy?
While generally beneficial, intermittent dosing strategies can present certain challenges:
-
Potential for Suboptimal Target Engagement: There is a theoretical risk that the "off" periods could lead to periods of suboptimal target inhibition, potentially allowing for tumor cell recovery or the development of resistance. However, preclinical and clinical data for this compound suggest sustained efficacy with the current intermittent schedule.
-
Complex Dosing Regimen: Compared to a continuous daily schedule, an intermittent regimen can be more complex for patients to follow, potentially leading to non-adherence. However, studies on intermittent dosing for other drugs suggest that less frequent dosing can sometimes improve adherence.[12]
-
Pharmacokinetic Variability: The "on" and "off" periods introduce greater fluctuations in drug concentration in the body, which could have implications for both efficacy and toxicity in some individuals.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Grade 3/4 Thrombocytopenia | This compound's primary dose-limiting toxicity. | Follow protocol-specified dose modification guidelines, which may include dose reduction or interruption. The "3 days off" period is designed to allow for platelet recovery. |
| Patient confusion about the dosing schedule. | The "4 days on/3 days off" schedule can be complex. | Provide clear, written instructions and a calendar for the patient. Emphasize the importance of adhering to the schedule for both safety and efficacy. |
| Disease progression during the "off" period. | Concern about lack of continuous drug pressure. | Reassure the user that the current intermittent schedule has demonstrated sustained clinical activity in trials.[2][8] The prolonged inhibition of tumor growth seen in preclinical models even after treatment cessation supports this.[13] |
Quantitative Data Summary
The following table summarizes key quantitative data from clinical trials of this compound utilizing an intermittent dosing strategy.
| Metric | Value | Patient Population | Treatment Regimen | Source |
| Overall Response Rate (ORR) | 67% | Relapsed/refractory multiple myeloma | This compound (35mg BID, 4 days on/3 off) + pomalidomide + dexamethasone | [2] |
| Minimal Response (≥MR) Rate | 72% | Relapsed/refractory multiple myeloma | This compound (25mg or 35mg BID, 4 days on/3 off) + pomalidomide + dexamethasone | [2] |
| Objective Responses (PTCL-NOS) | 3 out of 4 patients | Peripheral T-cell lymphoma - not otherwise specified | This compound (35mg BID, 4 days on/3 off) | [1] |
| Most Frequent Grade 3/4 TEAE | Thrombocytopenia (27%) | Relapsed/refractory multiple myeloma | This compound + pomalidomide + dexamethasone | [14] |
| Grade 3/4 Neutropenia | Not caused by this compound monotherapy | Relapsed/refractory multiple myeloma | This compound Monotherapy | [8][9][14] |
Experimental Protocols
Cited Clinical Trial Protocol (General Overview)
A multi-center, open-label, Phase I/IIa clinical trial (NCT04068597) was conducted to evaluate the safety and efficacy of this compound.[1][2]
-
Patient Population: Patients with relapsed/refractory hematological malignancies, including multiple myeloma, non-Hodgkin lymphoma, acute myeloid leukemia, and myelodysplastic syndrome.[15][16]
-
Dose Escalation and Expansion: The trial included dose-escalation cohorts to determine the maximum tolerated dose and recommended Phase 2 dose (RP2D).[1][8] This was followed by dose-expansion cohorts at the RP2D.
-
Treatment Regimen: this compound was administered orally, twice daily, on a "4 days on/3 days off" intermittent schedule within a 28-day cycle.[2][3] It was evaluated as both a monotherapy and in combination with standard-of-care agents like pomalidomide and dexamethasone.[2][3]
-
Endpoints:
-
Assessments: AEs were graded using CTCAE v5.0. Responses were assessed by investigators according to IMWG criteria.[3]
Visualizations
Caption: this compound selectively inhibits the bromodomain of p300/CBP, disrupting oncogene expression.
Caption: Workflow of the "4 days on/3 days off" intermittent dosing schedule for this compound.
Caption: Logical relationship of pros and cons for this compound's intermittent dosing.
References
- 1. ashpublications.org [ashpublications.org]
- 2. cellcentric.com [cellcentric.com]
- 3. ashpublications.org [ashpublications.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. CellCentric Completes Enrollment for this compound Dose Optimization Study in Multiple Myeloma [trial.medpath.com]
- 6. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining drug dose in the era of targeted therapies: playing it (un)safe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellcentric.com [cellcentric.com]
- 9. This compound Fast Tracked for FDA Approval - HealthTree for Multiple Myeloma [healthtree.org]
- 10. techfundingnews.com [techfundingnews.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. The relation between intermittent dosing and adherence: preliminary insights - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. myeloma.org [myeloma.org]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. cellcentric.com [cellcentric.com]
Long-term stability of Inobrodib in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Inobrodib in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, this compound stock solutions should be aliquoted and stored at -80°C. Under these conditions, the solution is stable for up to two years. For shorter-term storage, -20°C is acceptable for up to one year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.
Q2: My this compound solution has changed color. Is it still usable?
A2: A noticeable color change in your this compound solution may indicate degradation or contamination. It is recommended to discard the solution and prepare a fresh one from a solid powder. To investigate the cause, you can analyze the solution using an appropriate analytical method, such as HPLC-UV, to check for the presence of degradation products.
Q3: I observed precipitation in my this compound solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at a lower temperature or if the solvent has evaporated, increasing the concentration. Gently warm the solution to 37°C and vortex thoroughly to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or the formation of insoluble aggregates. In such cases, the solution should be discarded. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]
Q4: How should I handle this compound powder?
A4: this compound in its solid (powder) form is stable for up to three years when stored at -20°C.[2] It is supplied as a crystalline solid. For shipping, it can be kept at room temperature for less than two weeks.[3] Avoid exposure to strong acids/alkalis and strong oxidizing/reducing agents.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage or handling. | Prepare fresh aliquots from solid this compound. Ensure proper storage at -80°C and minimize freeze-thaw cycles. Verify the concentration of the solution using a spectrophotometer or HPLC. |
| Loss of compound activity | This compound has degraded over time. | Discard the old stock solution and prepare a new one. Refer to the stability data tables below to ensure your storage and handling are within the recommended parameters. |
| Clogged HPLC column when analyzing this compound | Precipitation of this compound in the mobile phase. | Ensure that the mobile phase composition is appropriate to maintain the solubility of this compound. You may need to adjust the organic solvent percentage. Filter all samples and mobile phases before use. |
This compound Stability Data
Stability of this compound in Solution
| Solvent | Temperature | Concentration | Duration | Purity | Notes |
| DMSO | -80°C | 10 mM | 1 Year | >99% | Aliquoted, single use.[2] |
| DMSO | -80°C | 10 mM | 2 Years | >98% | Aliquoted, single use.[1] |
| DMSO | -20°C | 10 mM | 1 Year | >98% | Aliquoted, single use.[1][2] |
| DMSO | 4°C | 1 mM | 24 Hours | >99% | For short-term use during experiments. |
| PBS (pH 7.4) | 4°C | 100 µM | 8 Hours | >95% | Prepare fresh for each experiment. |
| Cell Culture Media | 37°C | 10 µM | 48 Hours | >95% | Stability may vary with media components. |
Stability of Solid this compound
| Condition | Duration | Purity |
| -20°C (Powder) | 3 Years | >99%[2] |
| Room Temperature | < 2 Weeks | Stable[3] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to determine the purity and identify potential degradation products of this compound in solution.
1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
This compound solution samples for testing
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Reference Standard: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 50 µg/mL.
-
Test Samples: Dilute the this compound solution samples with mobile phase A to a final concentration of approximately 50 µg/mL.
4. Analysis
-
Inject the reference standard to determine the retention time of the intact this compound.
-
Inject the test samples.
-
Monitor the chromatogram for any new peaks, which may indicate degradation products.
-
Calculate the purity of this compound in the test samples by comparing the peak area of this compound to the total peak area of all components.
This compound's Mechanism of Action
This compound is a potent and selective inhibitor of the p300/CBP bromodomains.[1] By binding to these bromodomains, this compound displaces p300 and CBP from chromatin, which in turn modulates the expression of key cancer-driving genes, including MYC and IRF4.[4][5] This mechanism is particularly relevant in certain hematological malignancies and prostate cancer.[1][6]
Postulated Degradation Pathway
While specific degradation pathways for this compound are not publicly detailed, a common degradation route for similar small molecules in aqueous solutions involves hydrolysis. The following diagram illustrates a hypothetical hydrolytic degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cellcentric.com [cellcentric.com]
- 5. CellCentric to present this compound Phase I multiple myeloma efficacy and safety data at the American Society of Haematology [prnewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Inobrodib In Vivo Hematological Toxicity Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the hematological toxicities of Inobrodib (formerly CCS1477) in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the twin histone acetyltransferases, p300 and CBP.[1] By binding to these bromodomains, this compound displaces p300/CBP from chromatin, which in turn modulates the expression of key oncogenes, including MYC and IRF4, that are crucial for the progression of various hematological malignancies and other cancers.
Q2: What are the primary hematological toxicities observed with this compound in in vivo studies?
The most consistently reported and primary hematological toxicity associated with this compound monotherapy in both preclinical and clinical studies is a dose-proportional and reversible thrombocytopenia (a decrease in platelet count).[2][3][4] In preclinical 28-day toxicity studies in rats and dogs, a reduction in platelets was the main finding. When used in combination with other agents such as pomalidomide and dexamethasone, other hematological toxicities like neutropenia and anemia have been observed, but these are generally consistent with the known safety profiles of the combination drugs.[5][6][7] Notably, this compound as a monotherapy has not been shown to cause neutropenia.[5][6]
Q3: What is the proposed mechanism for this compound-induced thrombocytopenia?
While the exact mechanism is not fully elucidated in the provided search results, the inhibition of p300/CBP, which are critical regulators of hematopoiesis, is the likely cause. These proteins play a key role in the differentiation and proliferation of hematopoietic stem cells. Disruption of their function can impact megakaryopoiesis, the process of platelet production.
Q4: Is the thrombocytopenia induced by this compound reversible?
Yes, preclinical and clinical data consistently show that the thrombocytopenia induced by this compound is fully reversible upon cessation of treatment or with dose interruption.[2][3][4]
Troubleshooting Guide for In Vivo Experiments
Issue 1: Significant Drop in Platelet Count (Thrombocytopenia)
Symptoms:
-
Greater than 50% reduction in platelet count from baseline.
-
Observation of petechiae or spontaneous bleeding in study animals (in severe cases).
Possible Causes:
-
The dose of this compound is too high for the selected animal model and strain.
-
Continuous daily dosing schedule.
Suggested Mitigation Strategies:
-
Dose Reduction: If severe thrombocytopenia is observed, consider reducing the dose of this compound in subsequent cohorts to a level that maintains anti-tumor efficacy while minimizing hematological toxicity.
-
Implement an Intermittent Dosing Schedule: Based on successful clinical trial protocols, an intermittent dosing schedule is highly effective in managing thrombocytopenia.[2][3][4] A commonly used schedule is 4 days of treatment followed by 3 days of no treatment. This allows for the recovery of platelet counts during the "off" period.[2][3][4]
-
Regular Monitoring: Implement a rigorous blood monitoring schedule to track platelet counts. This will help in establishing the nadir (lowest point) of platelet count and the kinetics of recovery.
Issue 2: Onset of Neutropenia or Anemia
Symptoms:
-
Significant decrease in neutrophil or red blood cell counts.
Possible Causes:
-
If this compound is used as a monotherapy, significant neutropenia is not an expected toxicity.[5][6] If observed, re-evaluate the health status of the animal colony for underlying conditions.
-
If used in combination with another therapeutic agent, the observed neutropenia or anemia is likely attributable to the combination partner.
Suggested Mitigation Strategies:
-
Establish Baseline Toxicity of Combination Agents: Ensure that the toxicity profile of the combination agent alone is well-characterized in your animal model.
-
Staggered Dosing: Consider a staggered introduction of the therapeutic agents to identify which compound is the primary driver of the toxicity.
-
Supportive Care: For severe neutropenia, consider the use of supportive care measures such as G-CSF (Granulocyte-colony stimulating factor), if appropriate for the experimental context and in consultation with veterinary staff.
Data Presentation
Table 1: Summary of this compound-Associated Hematological Toxicities and Mitigation Strategies
| Hematological Toxicity | Preclinical Models | Clinical Observation | Recommended Mitigation Strategy in Preclinical Studies |
| Thrombocytopenia | Dose-proportional and reversible reduction in platelets (Rat, Dog) | Main, manageable, and reversible toxicity with monotherapy[2][3][4] | - Dose reduction- Intermittent dosing (e.g., 4 days on/3 days off)[2][3][4] |
| Neutropenia | Not reported as a primary monotherapy effect. | Infrequent with monotherapy; observed in combination therapies[5][6] | - Evaluate for other causes if on monotherapy- Attribute to combination agent and manage accordingly |
| Anemia | Not reported as a primary monotherapy effect. | Observed in combination therapies[5][6] | - Attribute to combination agent and manage accordingly |
Experimental Protocols
Protocol for Monitoring Hematological Parameters in this compound-Treated Mice
-
Animal Model: Select the appropriate tumor-bearing mouse model (e.g., xenograft or genetically engineered model).
-
Group Allocation: Randomly assign animals to control (vehicle) and this compound treatment groups. Include multiple dose levels and dosing schedules (e.g., daily vs. intermittent) to assess dose-dependent effects.
-
Baseline Blood Collection: Prior to the initiation of treatment, collect a baseline blood sample (e.g., 50-100 µL) from each animal via an appropriate method (e.g., submandibular or saphenous vein).
-
This compound Administration: Administer this compound orally at the predetermined doses and schedules.
-
On-Treatment Blood Monitoring:
-
For daily dosing schedules, collect blood samples at regular intervals (e.g., weekly or twice weekly) to monitor for the onset and severity of hematological toxicities.
-
For intermittent dosing schedules, collect blood samples at the end of the "on" cycle to assess the nadir and at the end of the "off" cycle to confirm recovery.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine platelet counts, neutrophil counts, red blood cell counts, and other hematological parameters.
-
Ensure proper sample handling and dilution to obtain accurate readings.
-
-
Data Analysis:
-
Plot the mean platelet, neutrophil, and red blood cell counts for each group over time.
-
Statistically compare the treatment groups to the vehicle control to determine the significance of any observed changes.
-
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Monitor animals for signs of distress or bleeding and provide appropriate veterinary care.
Mandatory Visualizations
Caption: this compound binds to the bromodomain of p300/CBP, leading to their displacement from super-enhancer regions and reduced transcription of oncogenes.
Caption: A logical workflow for monitoring and mitigating hematological toxicities during in vivo experiments with this compound.
References
- 1. This compound by CellCentric for Refractory Multiple Myeloma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. cellcentric.com [cellcentric.com]
- 3. cellcentric.com [cellcentric.com]
- 4. ashpublications.org [ashpublications.org]
- 5. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Guide to Inobrodib and Other p300/CBP Inhibitors for Researchers
An in-depth analysis of Inobrodib's performance against key p300/CBP inhibitors, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound (CCS1477) with other notable inhibitors of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300. These epigenetic regulators are critical in health and disease, and their dysregulation is a key factor in various cancers, making them significant targets for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the efficacy, selectivity, and mechanisms of action of this compound in relation to other compounds in its class.
Introduction to p300/CBP Inhibition
CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other proteins, leading to a more open chromatin structure accessible for transcription.[1] Their bromodomains recognize and bind to acetylated lysine residues, tethering them to chromatin. Dysregulation of p300/CBP activity is implicated in the progression of various cancers, including hematological malignancies and solid tumors.[2][3]
This compound is a first-in-class, orally bioavailable small molecule that selectively targets the bromodomains of p300 and CBP.[4][5] This mechanism of action displaces p300/CBP from chromatin, thereby impacting the expression of key cancer-driving genes, notably MYC and IRF4.[4][6][7] This guide will compare this compound to other p300/CBP inhibitors, including those targeting the bromodomain and the HAT domain.
Quantitative Comparison of p300/CBP Inhibitors
The following tables summarize the available quantitative data for this compound and other selected p300/CBP inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Biochemical Potency
| Inhibitor | Target Domain | p300 (IC50/Kd) | CBP (IC50/Kd) | Assay Type | Reference(s) |
| This compound (CCS1477) | Bromodomain | Kd: 1.3 nM | Kd: 1.7 nM | Not Specified | [8] |
| GNE-781 | Bromodomain | IC50: 1.2 nM | IC50: 0.94 nM | TR-FRET | [3][9] |
| A-485 | HAT | IC50: 9.8 nM | IC50: 2.6 nM | Biochemical Assay | [10] |
| Pocenbrodib (FT-7051) | Bromodomain | Data not available | Data not available | Not Specified | [11][12] |
| SGC-CBP30 | Bromodomain | Kd: 32 nM | Kd: 21 nM | Not Specified | [13] |
Cellular Activity and Selectivity
| Inhibitor | Cell Line | Cellular Potency (IC50/EC50) | Selectivity Highlight | Assay Type | Reference(s) |
| This compound (CCS1477) | Multiple Myeloma Cell Lines | GI50 <100 nM | Highly selective against other bromodomains (e.g., BRD4) | Cell Viability | [4][14] |
| GNE-781 | MV4-11 (AML) | EC50: 6.6 nM (MYC expression) | >5000-fold selective for CBP over BRD4(1) | Gene Expression | [3] |
| A-485 | PC-3 (Prostate) | EC50: 73 nM (H3K27Ac) | Selective over other HATs | High Content Microscopy | [15] |
| Pocenbrodib (FT-7051) | Prostate Cancer Models | Active in preclinical models | Potent and selective | Not Specified | [11] |
| SGC-CBP30 | Multiple Myeloma Cell Lines | Varies by cell line | 40-fold selective for CBP over BRD4(1) | Cell Viability | [1][2] |
Mechanism of Action: The IRF4-MYC Axis
A key mechanism of action for p300/CBP bromodomain inhibitors like this compound in multiple myeloma is the disruption of the IRF4-MYC oncogenic axis.[6][16] IRF4 is a critical transcription factor for myeloma cell survival, and it directly regulates the expression of MYC.[6][16] By displacing p300/CBP from chromatin, these inhibitors lead to the transcriptional suppression of IRF4, which in turn downregulates MYC expression, ultimately leading to cell cycle arrest and apoptosis in myeloma cells.[6][17]
Caption: this compound inhibits the p300/CBP bromodomain, disrupting the IRF4-MYC oncogenic axis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize p300/CBP inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to the p300/CBP bromodomain.
-
Principle: The assay measures the resonance energy transfer between a terbium-labeled anti-His antibody (donor) bound to a His-tagged p300/CBP bromodomain and a fluorescently labeled acetylated histone peptide (acceptor). Inhibitors that bind to the bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant His-tagged p300 or CBP bromodomain is incubated with a terbium-labeled anti-His antibody.
-
A biotinylated and acetylated histone H3 or H4 peptide and a streptavidin-conjugated fluorophore (e.g., d2) are added.
-
The test compound (inhibitor) at various concentrations is added to the mixture.
-
After incubation, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.[18][19]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to assess target engagement in a cellular context.
-
Principle: A fusion protein of the target (e.g., p300) with a luciferase (e.g., NanoLuc) is co-expressed with a fusion protein of an interacting partner (e.g., a histone) with a fluorescent protein (e.g., Venus). When the two proteins interact, energy is transferred from the luciferase to the fluorescent protein upon addition of the luciferase substrate, resulting in a BRET signal. Inhibitors that disrupt this interaction will reduce the BRET signal.[11]
-
General Protocol:
-
Cells are co-transfected with plasmids encoding the donor (e.g., p300-NanoLuc) and acceptor (e.g., Histone-Venus) fusion proteins.
-
Transfected cells are plated in a multi-well plate and treated with various concentrations of the inhibitor.
-
The luciferase substrate (e.g., furimazine) is added to the wells.
-
The plate is immediately read on a BRET-compatible plate reader, measuring the luminescence at two different wavelengths.
-
The BRET ratio is calculated, and IC50 values are determined.[20]
-
Caption: A simplified workflow for a BRET-based target engagement assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells and tissues.
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells or cell lysates are treated with the inhibitor and then heated to a specific temperature. The amount of soluble target protein remaining after heating is quantified, typically by Western blot or other protein detection methods. Increased thermal stability in the presence of the inhibitor indicates target engagement.[21]
-
General Protocol:
-
Intact cells are treated with the inhibitor or vehicle control.
-
The cell suspension is aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).
-
Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble target protein (p300 or CBP) in the supernatant is quantified by Western blotting or other methods like AlphaScreen.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor confirms target engagement.[22][23]
-
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are critical for its clinical success. The following table summarizes available preclinical pharmacokinetic data for selected p300/CBP inhibitors.
| Inhibitor | Species | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F%) | Reference(s) |
| This compound (CCS1477) | Not specified | Oral | Not specified | Not specified | Not specified | Good oral bioavailability | [5][7] |
| GNE-781 | Mouse | Oral | Not specified | Not specified | Not specified | Acceptable oral bioavailability | [3] |
| A-485 | Not specified | Not specified | Not specified | Not specified | Not specified | Favorable ADME and PK profile | [4] |
| Pocenbrodib (FT-7051) | Not specified | Oral | Not specified | Not specified | Not specified | Encouraging pharmacokinetic data | [11][12] |
Note: Detailed pharmacokinetic parameters are often not publicly available for compounds in early development.
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the anti-tumor activity of p300/CBP inhibitors.
-
This compound (CCS1477): In a mouse xenograft model of multiple myeloma (OPM-2), daily oral administration of this compound led to dose-dependent tumor growth inhibition, with higher doses causing tumor regression.[14] this compound also showed dose-dependent efficacy in xenograft models of acute myeloid leukemia and lymphoma.[24][25]
-
GNE-781: In a MOLM-16 acute myeloid leukemia (AML) xenograft model, oral administration of GNE-781 resulted in significant tumor growth inhibition.[3]
-
A-485: In a patient-derived xenograft model of castration-resistant prostate cancer, A-485 demonstrated tumor growth inhibition.[15]
-
Pocenbrodib (FT-7051): Showed activity in preclinical models of prostate cancer, including those resistant to enzalutamide.[11]
Conclusion
This compound is a potent and selective oral inhibitor of the p300/CBP bromodomains with a distinct mechanism of action that involves the disruption of the critical IRF4-MYC oncogenic axis. Preclinical data demonstrate its efficacy in various cancer models, particularly in multiple myeloma. When compared to other p300/CBP inhibitors, this compound exhibits a favorable profile of high potency and selectivity. While direct head-to-head comparative studies are limited, the available data suggest that this compound is a promising therapeutic agent. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in a range of malignancies. This guide provides a foundational overview for researchers to understand the current landscape of p300/CBP inhibitors and the positioning of this compound within this class of emerging cancer therapeutics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. GNE-781 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. cellcentric.com [cellcentric.com]
- 5. cellcentric.com [cellcentric.com]
- 6. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
- 10. mdpi.com [mdpi.com]
- 11. urologytimes.com [urologytimes.com]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 16. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4‐MYC oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. medchemexpress.com [medchemexpress.com]
- 25. aacrjournals.org [aacrjournals.org]
Inobrodib: A Comparative Guide to Synergistic Effects with Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
Inobrodib (CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases p300 and CBP.[1][2] This novel mechanism of action disrupts the expression of key oncogenic drivers, including MYC and IRF4, making it a promising therapeutic agent in various hematological malignancies.[2][3][4] Preclinical and clinical studies have demonstrated that this compound exhibits significant synergistic effects when combined with several standard-of-care drugs, leading to enhanced anti-cancer activity. This guide provides a comparative overview of these synergistic combinations, supported by available experimental data.
Mechanism of Action: p300/CBP Inhibition
This compound functions by binding to the bromodomains of p300 and CBP, which are critical co-activators of transcription. This binding displaces p300/CBP from chromatin at key gene regulatory regions, leading to a downstream reduction in the expression of crucial oncogenes like MYC and IRF4.[2][5] This targeted disruption of oncogenic signaling pathways forms the basis for its synergistic potential with other anti-cancer agents.
Caption: this compound inhibits the p300/CBP bromodomain, preventing oncogenic transcription.
Synergistic Combinations with Standard-of-Care Drugs
This compound with Pomalidomide and Dexamethasone in Multiple Myeloma
The combination of this compound with the immunomodulatory agent pomalidomide and the corticosteroid dexamethasone has shown the most robust clinical evidence of synergy in patients with relapsed/refractory multiple myeloma (RRMM).[3][6][7]
Quantitative Data Summary
| Combination | Indication | Clinical Trial | Key Efficacy Data | Reference(s) |
| This compound + Pomalidomide + Dexamethasone | RRMM | NCT04068597 | Overall Response Rate (ORR): 49% across all dose cohorts. ORR (Highest Dose Cohort): 75%. Median Duration of Response (mDOR): 6.3 months (all cohorts). | [3][8] |
Experimental Protocols
Phase I/IIa Clinical Trial (NCT04068597) [1][9][10][11]
-
Study Design: An open-label, multi-center, dose-escalation and expansion study evaluating the safety, tolerability, and efficacy of this compound in combination with pomalidomide and dexamethasone in patients with RRMM who have exhausted available standard therapies.
-
Patient Population: Patients with confirmed RRMM with an ECOG performance status of 0-2 who have received at least two prior lines of therapy.
-
Treatment Regimen:
-
This compound administered orally twice daily on a 4-days-on, 3-days-off intermittent schedule. Dose escalation cohorts evaluated 25mg and 35mg of this compound.[3]
-
Pomalidomide administered orally on a standard 21-day on, 7-day off schedule.
-
Dexamethasone administered orally at a standard dose.
-
-
Primary Endpoints: Incidence of treatment-emergent adverse events and laboratory abnormalities.[12]
-
Secondary Endpoints: Overall response rate, duration of response, and pharmacokinetic parameters.[12]
Caption: Workflow of the NCT04068597 clinical trial for this compound combinations.
Preclinical Synergy with Other Standard-of-Care Agents
Preclinical studies have indicated synergistic or additive effects of this compound with other classes of anti-myeloma agents and chemotherapy. While specific quantitative synergy data such as combination indices are not consistently available in the public domain, the observed effects provide a strong rationale for further clinical investigation.
Quantitative Data Summary (Preclinical)
| Combination | Cancer Model | Observed Effect | Reference(s) |
| This compound + Bortezomib | Multiple Myeloma | Additive or synergistic growth inhibition | [13] |
| This compound + Lenalidomide | Multiple Myeloma | Additive or synergistic growth inhibition | [13] |
| This compound + Vorinostat | Multiple Myeloma | Additive or synergistic growth inhibition | [13] |
| This compound + Venetoclax | Acute Myeloid Leukemia | Mentioned as a combination in clinical trials | [14] |
| This compound + Azacitidine | Acute Myeloid Leukemia | Mentioned as a combination in clinical trials | [14] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay [15][16][17][18][19]
-
Objective: To assess the effect of this compound alone and in combination with other drugs on the metabolic activity of cancer cell lines, as an indicator of cell viability.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose range of this compound, the standard-of-care drug, or the combination of both for a specified period (e.g., 72 hours).
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the untreated control, and dose-response curves are generated to determine IC50 values. Synergy is typically assessed using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.
-
In Vivo Xenograft Models [20]
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with standard-of-care drugs in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human multiple myeloma cells.
-
Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, standard-of-care drug alone, and the combination of this compound and the standard-of-care drug.
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Efficacy is determined by comparing the tumor growth inhibition in the combination group to the single-agent and control groups.
-
Conclusion
This compound, through its novel mechanism of inhibiting the p300/CBP bromodomains, demonstrates significant synergistic potential with a range of standard-of-care drugs, most notably with pomalidomide and dexamethasone in the treatment of relapsed/refractory multiple myeloma. The compelling clinical data from the NCT04068597 trial, showing high response rates in a heavily pre-treated patient population, underscores the promise of this combination therapy. Preclinical evidence also suggests that this compound can enhance the efficacy of proteasome inhibitors, other immunomodulatory agents, and HDAC inhibitors. Further clinical investigation into these combinations is warranted to fully elucidate their therapeutic potential and expand the treatment options for patients with hematological malignancies.
References
- 1. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellcentric.com [cellcentric.com]
- 3. cellcentric.com [cellcentric.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. cellcentric.com [cellcentric.com]
- 6. ukmyelomasociety.org.uk [ukmyelomasociety.org.uk]
- 7. Paper: Tolerability and Clinical Activity of Novel First-in-Class Oral Agent, this compound (CCS1477), in Combination with Pomalidomide and Dexamethasone in Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 8. cellcentric.com [cellcentric.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Study to Evaluate CCS1477 (this compound) in Haematological Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 11. Study to Evaluate CCS1477 (this compound) in Haematological Malignancies | Clinical Research Trial Listing ( Non Hodgkin Lymphoma | Acute Myeloid Leukemia | Haematological Malignancy | Higher-risk Myelodysplastic Syndrome | Multiple Myeloma | Peripheral T Cell Lymphoma ) ( NCT04068597 ) [bereflected.org]
- 12. FDA grants fast track designation to this compound for RRMM [multiplemyelomahub.com]
- 13. youtube.com [youtube.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. protocols.io [protocols.io]
- 20. A new xenograft model of myeloma bone disease demonstrating the efficacy of human mesenchymal stem cells expressing osteoprotegerin by lentiviral gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Inobrodib: A Comparative Analysis of Monotherapy vs. Combination Therapy in Hematological Malignancies
A comprehensive review of the pre-clinical and clinical data on the efficacy of Inobrodib, a first-in-class, oral p300/CBP bromodomain inhibitor, reveals a promising anti-cancer agent with a distinct advantage in combination therapeutic approaches, particularly in relapsed/refractory multiple myeloma.
This compound has demonstrated clinical activity as a monotherapy, but its efficacy is significantly enhanced when used in combination with other agents. This guide provides a detailed comparison of this compound's performance as a monotherapy versus in combination, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound is a potent and selective inhibitor of the bromodomains of the homologous histone acetyltransferases p300 and CBP.[1][2][3] By binding to these bromodomains, this compound displaces p300/CBP from super-enhancer regions of chromatin, which are critical for the expression of key oncogenes.[2][4][5] This leads to the downregulation of major cancer drivers, including MYC and Interferon Regulatory Factor 4 (IRF4), ultimately resulting in cell cycle arrest and inhibition of tumor growth.[4][5][6][7][8] Preclinical studies have shown that this compound's mechanism is synergistic with various standard-of-care agents.[2][4][9]
Caption: this compound's mechanism of action in inhibiting cancer cell growth.
Comparative Efficacy: Monotherapy vs. Combination Therapy
Clinical trial data, primarily from the NCT04068597 study, provides a clear comparison of this compound's efficacy as a monotherapy versus in combination with pomalidomide and dexamethasone in patients with relapsed/refractory multiple myeloma (RRMM).
| Efficacy Endpoint | This compound Monotherapy (at RP2D) | This compound + Pomalidomide + Dexamethasone |
| Objective Response Rate (ORR) | 33.3% (3/9 evaluable patients)[1] | 49% (across all dosing cohorts)[10] to 75% (in the highest dose cohort)[10][11] |
| Responses in Pomalidomide-Refractory Patients | Not Applicable | 50% ORR in patients whose last therapy included pomalidomide[10] |
| Best Responses Observed | 1 Very Good Partial Response (VGPR), 2 Partial Responses (PR)[1] | 1 VGPR, 1 PR, 1 Minimal Response (MR) in the initial combination cohort |
| Duration of Response | Not extensively reported in initial findings | Median of 6.3 months (across all dosing cohorts)[10] |
Preclinical Evidence of Synergistic Activity
Preclinical studies have consistently demonstrated the synergistic or additive effects of this compound when combined with other anti-cancer agents. In an OPM-2 human myeloma xenograft model, this compound showed additive or synergistic growth inhibitory activity when combined with bortezomib, lenalidomide, and vorinostat.[9] This preclinical evidence provided a strong rationale for investigating combination therapies in clinical settings.[3]
Clinical Trial Protocols
The primary clinical evidence for this compound's efficacy comes from the Phase I/IIa open-label trial (NCT04068597).
Monotherapy Arm
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had exhausted available standard of care treatment options.[1]
-
Dosing: Dose escalation ranged from 25-50 mg administered either once or twice daily on a continuous or intermittent schedule in 28-day cycles.[1] The recommended Phase 2 dose (RP2D) was identified as 35mg twice daily, 4 days on/3 days off.[1]
-
Response Assessment: Investigator assessed per International Myeloma Working Group (IMWG) criteria.[1]
Combination Therapy Arm (with Pomalidomide and Dexamethasone)
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had exhausted available or suitable standard of care treatment options.[12] A significant portion of these patients were triple-class refractory and had prior BCMA therapy.[11][12]
-
Dosing: Multiple dose escalation cohorts were evaluated, including this compound 25mg or 35mg twice daily on a 4 days on/3 days off schedule, in combination with standard doses of pomalidomide (3mg or 4mg) and dexamethasone (20-40mg).[12][13]
-
Response Assessment: Investigator assessed per IMWG criteria.[12]
Caption: Generalized workflow for the NCT04068597 clinical trial.
Safety and Tolerability
This compound has demonstrated a manageable safety profile both as a monotherapy and in combination.
-
Monotherapy: The most common treatment-related Grade 3/4 adverse events were thrombocytopenia and anemia.[1] Notably, this compound monotherapy has not been shown to cause neutropenia.[11][12][14] Thrombocytopenia was found to be promptly reversible upon treatment interruption.[1]
-
Combination Therapy: The safety profile of the this compound, pomalidomide, and dexamethasone combination was consistent with the known profiles of the individual agents, with no new safety signals identified.[1][12] The most frequent Grade 3/4 events were hematological, including neutropenia, thrombocytopenia, and anemia.[11][12]
Future Directions
The promising results from the combination therapy arms have paved the way for further investigation. New cohorts in the ongoing Phase 1/2 trial are evaluating this compound in combination with BCMA-directed CD3 T-cell engagers like teclistamab and elranatamab for the treatment of relapsed/refractory multiple myeloma.[7]
Conclusion
The available data strongly suggests that while this compound holds promise as a monotherapy, its true potential lies in combination therapies. The synergistic effects observed in preclinical models have been translated into significantly improved objective response rates in heavily pre-treated multiple myeloma patients in clinical trials, even in those refractory to prior treatments. The manageable safety profile further supports the continued development of this compound as a cornerstone of combination regimens in hematological malignancies.
References
- 1. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellcentric.com [cellcentric.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cellcentric.com [cellcentric.com]
- 5. Targeting gene coactivation factors with Cellcentric's this compound | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellcentric.com [cellcentric.com]
- 8. cellcentric.com [cellcentric.com]
- 9. ashpublications.org [ashpublications.org]
- 10. The tolerability and clinical activity of this compound plus pomalidomide and dexamethasone in RRMM | VJHemOnc [vjhemonc.com]
- 11. myeloma.org [myeloma.org]
- 12. ashpublications.org [ashpublications.org]
- 13. cellcentric.com [cellcentric.com]
- 14. This compound Fast Tracked for FDA Approval - HealthTree for Multiple Myeloma [healthtree.org]
Inobrodib Circumvents BET Inhibitor Resistance: A Comparative Analysis of Cross-Resistance Profiles with Other Epigenetic Drugs
For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount. In the realm of epigenetic cancer therapies, Inobrodib (formerly CCS1477), a first-in-class selective inhibitor of the p300/CBP bromodomains, demonstrates a promising lack of cross-resistance with BET (Bromodomain and Extra-Terminal domain) inhibitors, a key class of epigenetic drugs. This guide provides a detailed comparison based on available preclinical data, offering insights into the distinct mechanisms of action and potential for combination therapies.
This compound's unique mechanism, targeting the bromodomains of the transcriptional co-activators p300 and CBP, sets it apart from BET inhibitors which primarily target BRD4.[1][2] This differentiation is starkly illustrated in studies utilizing prostate cancer cells that have developed resistance to BET inhibitors.
Overcoming BET Inhibitor Resistance
Preclinical research has demonstrated that cancer cells rendered resistant to the BET inhibitor JQ1 remain sensitive to this compound. This crucial finding suggests that the resistance mechanisms developed against BET inhibitors do not confer cross-resistance to this compound, highlighting its potential as a therapeutic option for patients who have relapsed on or are refractory to BET inhibitor therapy.[3]
Data Summary: this compound vs. BET Inhibitors in JQ1-Resistant Cells
A key study established a JQ1-resistant 22Rv1 prostate cancer cell line by continuous culture with increasing concentrations of JQ1 over six months.[3] The resulting cell line exhibited significant resistance to multiple BET inhibitors, yet largely retained its sensitivity to this compound.
| Drug | Class | Parental 22Rv1 IC50 (µM) | JQ1-Resistant 22Rv1 IC50 (µM) | Fold Resistance |
| JQ1 | BET Inhibitor | 0.06 | 7.3 | 122 |
| iBET-151 | BET Inhibitor | 0.03 | 7.7 | 257 |
| OTX-015 | BET Inhibitor | 0.02 | 7.7 | 385 |
| This compound (CCS1477) | p300/CBP Inhibitor | 0.08 | 0.3 | 3.8 |
Data sourced from a 2021 publication in Cancer Discovery.[3]
The data clearly indicates a high level of resistance to the three tested BET inhibitors in the JQ1-resistant cell line, with resistance folds ranging from 122 to 385. In stark contrast, the resistance to this compound was minimal, with only a 3.8-fold increase in the IC50 value.[3]
Experimental Protocols
Generation of JQ1-Resistant 22Rv1 Cell Line: The JQ1-resistant 22Rv1 cell line was developed by culturing the parental 22Rv1 cells in the presence of gradually increasing concentrations of JQ1 over a period of six months. A parallel vehicle-treated cell line was also maintained as a control.[3]
Cell Proliferation Assay: The anti-proliferative activity of the compounds was determined using a cell viability assay (CellTiter-Glo®) after treating the cells for 72 hours. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were then calculated from the dose-response curves.[4]
Signaling Pathways and Drug Mechanisms
The distinct mechanisms of action of this compound and BET inhibitors underpin the lack of cross-resistance. This compound's inhibition of p300/CBP affects the function of key cancer-driving transcription factors like the androgen receptor (AR) and MYC.[1][2] BET inhibitors, on the other hand, primarily function by displacing the BRD4 protein from chromatin, which also leads to the downregulation of oncogenes like MYC. The development of resistance to BET inhibitors can involve various mechanisms, such as kinome reprogramming, that do not affect the cell's dependency on p300/CBP.
Caption: Differentiated mechanisms of this compound and BET inhibitors and the circumvention of BETi resistance.
Cross-Resistance with Other Epigenetic Drugs
Currently, there is a lack of published, direct experimental evidence from head-to-head studies investigating cross-resistance between this compound and other classes of epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors.
However, the distinct mechanism of action of this compound suggests a low probability of cross-resistance with drugs that have different molecular targets. Furthermore, there is growing interest in combination therapies. For instance, in acute myeloid leukemia (AML), this compound is slated to be tested in combination with the DNMT inhibitor azacitidine and the BCL-2 inhibitor venetoclax, implying that distinct, and potentially synergistic, mechanisms of action are anticipated.[3]
Experimental Workflow for Cross-Resistance Analysis
The following diagram outlines a typical workflow for assessing cross-resistance between different epigenetic drugs.
Caption: A generalized workflow for investigating cross-resistance between epigenetic drugs.
Conclusion
References
- 1. Paper: Tolerability and Clinical Activity of Novel First in Class Oral Agent, this compound (CCS1477), in Combination with Pomalidomide and Dexamethasone in Relapsed/Refractory Multiple Myeloma [ash.confex.com]
- 2. cellcentric.com [cellcentric.com]
- 3. Targeting gene coactivation factors with Cellcentric's this compound | BioWorld [bioworld.com]
- 4. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Inobrodib and Novel BET Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of Inobrodib (CCS1477) and other novel BET (Bromodomain and Extra-Terminal) inhibitors, including ZEN-3694, Pelabresib (CPI-0610), and ABBV-744. This document summarizes publicly available preclinical and clinical data, presents it in a comparative format, and provides detailed experimental methodologies for key assays cited.
Executive Summary
This compound is a first-in-class, potent, and selective oral inhibitor of the p300/CREB-binding protein (CBP) bromodomains, distinguishing it from traditional BET inhibitors that primarily target the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] While both this compound and novel BET inhibitors impact oncogenic signaling pathways, their distinct mechanisms of action offer different therapeutic opportunities and potential advantages in terms of efficacy and safety. This guide explores these differences through a detailed comparison of their preclinical potency, selectivity, and mechanisms of action, supplemented with available clinical data and detailed experimental protocols.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound and the novel BET inhibitors ZEN-3694, Pelabresib, and ABBV-744. Direct head-to-head comparisons in the same experimental settings are limited in the public domain; therefore, data has been compiled from various sources.
Table 1: Comparative IC50 Values in Cancer Cell Lines (nM)
| Cell Line | Cancer Type | This compound (p300/CBP) | ZEN-3694 (pan-BET) | Pelabresib (pan-BET) | ABBV-744 (BET BD2-selective) |
| Prostate Cancer | |||||
| VCaP | Prostate Adenocarcinoma | <100 | - | - | - |
| 22Rv1 | Prostate Carcinoma | <100 | - | - | - |
| LNCaP95 | Prostate Carcinoma | <100 | - | - | Active |
| Hematological Malignancies | |||||
| MV4-11 | Acute Myeloid Leukemia | Sensitive (submicromolar)[2][3] | 200[4] | Active | Active[5][6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Sensitive (submicromolar)[2][3] | - | Active (reduces viability)[7] | - |
| Lymphoma Cell Lines | Lymphoma | Sensitive (submicromolar)[2][3] | - | Active[8][9] | - |
Note: "-" indicates that data was not found in the searched sources. "Active" indicates reported activity without specific IC50 values.
Table 2: Comparative Selectivity Profile
| Inhibitor | Primary Target(s) | Selectivity Highlights |
| This compound | p300/CBP bromodomains | Highly selective for p300/CBP over BET bromodomains (e.g., >100-fold for BRD4).[1] |
| ZEN-3694 | Pan-BET (BRD2, BRD3, BRD4) | Binds to both bromodomains of BET proteins.[10][11] |
| Pelabresib | Pan-BET (BRD2, BRD3, BRD4) | Inhibits both BD1 and BD2 of BET proteins.[8][9] |
| ABBV-744 | BET bromodomain 2 (BD2) | Highly selective for the second bromodomain (BD2) of BET proteins (>300-fold over BD1).[12][13][14] |
Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and the other novel inhibitors lies in their primary molecular targets. This distinction leads to different downstream effects on oncogenic signaling pathways.
This compound: By selectively inhibiting the bromodomains of the transcriptional co-activators p300 and CBP, this compound displaces them from chromatin.[1] This leads to the downregulation of key cancer-driving genes, including MYC and IRF4, which are critical for the survival and proliferation of various cancer cells, particularly in hematological malignancies like multiple myeloma.[1][15]
Novel BET Inhibitors (ZEN-3694, Pelabresib, ABBV-744): These inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disrupts the transcription of oncogenes that are regulated by super-enhancers, most notably MYC.[8][10][16]
-
ZEN-3694 and Pelabresib are pan-BET inhibitors, targeting both bromodomains (BD1 and BD2) of the BET family proteins.[8][10]
-
ABBV-744 is a BD2-selective inhibitor, which is hypothesized to offer a better therapeutic window by potentially reducing some of the toxicities associated with pan-BET inhibition.[12][13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these inhibitors.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow:
Detailed Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors (e.g., this compound, ZEN-3694, Pelabresib, ABBV-744) in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Gene Expression Analysis (RT-qPCR)
This method is used to quantify the mRNA levels of target genes, such as MYC and IRF4, following inhibitor treatment.
Workflow:
Detailed Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat cells with the desired concentration of the inhibitor for a specified time (e.g., 24 or 48 hours).
-
Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Quantitative PCR:
-
Perform qPCR using a real-time PCR system with a SYBR Green-based master mix and primers specific for the target genes (MYC, IRF4) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of specific proteins (e.g., p300/CBP, BRD4) at specific genomic regions.
Workflow:
Detailed Protocol:
-
Cross-linking and Cell Lysis:
-
Chromatin Shearing:
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-p300, anti-CBP, or anti-BRD4) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
DNA Analysis:
-
Analyze the purified DNA by qPCR using primers for specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Conclusion
This compound represents a distinct class of epigenetic modulators that selectively target the p300/CBP bromodomains, offering a different therapeutic approach compared to the more traditional pan-BET or BD2-selective inhibitors like ZEN-3694, Pelabresib, and ABBV-744. While all these inhibitors ultimately impact oncogenic transcription, the unique selectivity profile of this compound may translate to a differentiated efficacy and safety profile. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers in the field to further investigate and compare the therapeutic potential of these novel epigenetic inhibitors. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative advantages of each inhibitor in specific cancer contexts.
References
- 1. cellcentric.com [cellcentric.com]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. zenithepigenetics.com [zenithepigenetics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. abbv-744 - My Cancer Genome [mycancergenome.org]
- 17. OUH - Protocols [ous-research.no]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elearning.unite.it [elearning.unite.it]
- 22. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Quantitative PCR Basics [sigmaaldrich.com]
- 24. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. rockland.com [rockland.com]
- 28. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Inobrodib Preclinical Performance: A Comparative Analysis
In the landscape of epigenetic cancer therapies, Inobrodib (formerly CCS1477) has emerged as a potent and selective inhibitor of the p300/CREB-binding protein (CBP) bromodomains. This guide provides a comparative overview of the preclinical data for this compound, juxtaposed with the well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitors, JQ1 and OTX015 (Birabresib). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical profile.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, JQ1, and OTX015, focusing on their binding affinities and inhibitory concentrations in relevant cancer cell lines, particularly in the context of multiple myeloma.
Table 1: Comparative Binding Affinities
| Compound | Target | Kd (nM) | Selectivity |
| This compound | p300/CBP | 1.3 / 1.7[1] | ~170-fold vs. BRD4[1] |
| JQ1 | BRD4(1) | ~50 | Pan-BET inhibitor |
| OTX015 | BRD2/3/4 | - | Pan-BET inhibitor |
Table 2: Comparative Efficacy (IC50/GI50) in Multiple Myeloma Cell Lines
| Cell Line | This compound (GI50, µM) | JQ1 (IC50, µM) | OTX015 (IC50, µM) |
| MM.1S | - | ~0.1-0.5 | - |
| RPMI-8226 | 0.006[1] | - | - |
| OPM-2 | 0.005[1] | - | - |
| KMS-11 | 0.041[1] | - | 0.130 |
| KMS-28BM | - | - | 0.240 |
| U266 | - | - | - |
| NCI-H929 | - | ~0.27-0.42 | ~0.47-1.9 |
| SKMM-1 | - | ~0.27-0.42 | ~0.47-1.9 |
| KMS-12-BM | - | ~0.27-0.42 | ~0.47-1.9 |
Note: Direct head-to-head IC50/GI50 data for all three compounds in the same experimental settings are limited. The data presented are compiled from various sources and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action of this compound and BET inhibitors, as well as a general workflow for evaluating these compounds in preclinical studies.
References
Inobrodib Demonstrates Efficacy in Pomalidomide-Refractory Multiple Myeloma Models, Offering a Novel Therapeutic Avenue
A new class of oral agent, Inobrodib, is showing significant promise in treating relapsed/refractory multiple myeloma (RRMM), including in patients who have become resistant to pomalidomide. Clinical trial data indicates that this compound, a first-in-class p300/CBP inhibitor, not only has a manageable safety profile but also demonstrates synergistic activity with pomalidomide, leading to impressive response rates in a heavily pre-treated patient population. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound's novel mechanism of action targets the twin cancer gene regulators p300 and CBP.[1] By inhibiting these, it downregulates key oncogenes such as MYC and IRF4, which are crucial for the progression of multiple myeloma.[2][3][4][5] This distinct mechanism is believed to be the basis for its ability to resensitize tumors to pomalidomide and offer a new therapeutic option for patients who have exhausted other treatments.[2][6]
Clinical Performance in Pomalidomide-Refractory Patients
Clinical trials have demonstrated this compound's potential in combination with pomalidomide and dexamethasone (InoPd) in RRMM patients, a significant portion of whom were pomalidomide-refractory.
Data from the Phase I/IIa trial (NCT04068597) highlights the efficacy of the InoPd combination. In a cohort of heavily pre-treated patients, many of whom were triple-class refractory, the combination showed promising clinical activity.[7] Notably, even in patients refractory to pomalidomide, the addition of this compound led to responses.[2]
A dose-optimization cohort of a Phase 2 study further solidified these findings, with the InoPd combination demonstrating an overall response rate (ORR) of up to 75%.[6][8] The median duration of response was reported as 9.7 months and was ongoing at the time of data cutoff.[6][8]
The tables below summarize the key quantitative data from the clinical trials, offering a clear comparison of the treatment's efficacy across different patient populations and dosing regimens.
Table 1: Patient Demographics and Prior Therapies (NCT04068597)
| Characteristic | Value |
| Number of Patients | 48 |
| Median Age (years) | 68 (range 41-82) |
| Median Prior Lines of Therapy | 6 (range 2-10) |
| Triple-Class Exposed | 100% |
| Triple-Class Refractory | 81%[7] |
| Pomalidomide-Refractory | 65%[7] |
| Prior BCMA Therapy | 33%[7] |
Table 2: Efficacy of this compound in Combination with Pomalidomide and Dexamethasone (InoPd)
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) at Highest Dose | 75%[6] |
| Overall Response Rate (ORR) at 35mg Dose | 67%[2] |
| Responses (>=MR by IMWG criteria) | >70%[2] |
| Median Duration of Response (mDOR) | 9.7 months (ongoing)[6][8] |
Table 3: Safety Profile of this compound Monotherapy
| Adverse Event (Grade 3/4) | Percentage of Patients |
| Thrombocytopenia | 37.5%[9] |
| Anemia | Not specified |
| Neutropenia | 8.2% (all present at baseline)[9] |
| Infections | 37.5%[9] |
Note: The safety profile of the combination therapy (InoPd) was reported to be manageable with no new safety signals identified compared to monotherapy.[9]
Experimental Protocols
The promising clinical results are underpinned by robust preclinical studies and well-designed clinical trials.
Preclinical Synergy Studies
Preclinical investigations were crucial in establishing the synergistic potential of this compound with pomalidomide. These studies typically involve:
-
Cell Line Proliferation Assays: Multiple myeloma cell lines, including those known to be resistant to pomalidomide, are treated with this compound alone, pomalidomide alone, and the combination of both drugs at various concentrations. Cell viability is measured over time using standard assays (e-g-, MTT or CellTiter-Glo) to determine if the combination results in a greater reduction in cell proliferation than the sum of the individual agents.
-
Xenograft Models: Human multiple myeloma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, pomalidomide, the combination, or a vehicle control. Tumor growth is monitored over time to assess the in vivo efficacy of the different treatment regimens.
-
Mechanism of Action Studies: Western blotting and RT-qPCR are used to measure the expression levels of key oncogenes like MYC and IRF4 in myeloma cells treated with this compound. This helps to confirm that the drug is hitting its intended targets and to understand the molecular basis for its anti-tumor activity.
Clinical Trial Protocol (NCT04068597 - Phase I/IIa)
The ongoing clinical trial is an open-label, multi-center study designed to evaluate the safety and efficacy of this compound, both as a monotherapy and in combination with pomalidomide and dexamethasone.[2][7]
-
Study Design: The trial consists of dose-escalation and dose-expansion phases. In the dose-escalation phase, cohorts of patients receive increasing doses of this compound to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[9] In the dose-expansion phase, a larger group of patients is treated at the RP2D to further evaluate safety and efficacy.
-
Patient Population: Eligible patients are those with relapsed/refractory multiple myeloma who have exhausted standard treatment options.[7] A significant portion of the enrolled patients are triple-class refractory and have been previously treated with pomalidomide.[7]
-
Treatment Regimen: In the combination arm, patients receive oral this compound on an intermittent schedule (e.g., 4 days on, 3 days off) in 28-day cycles, along with standard doses of pomalidomide and dexamethasone.[2]
-
Endpoints: The primary objective is to assess the safety and tolerability of this compound.[7] Secondary objectives include evaluating the overall response rate (ORR), duration of response (DOR), and other efficacy parameters according to the International Myeloma Working Group (IMWG) criteria.[7]
Visualizing the Pathway and Process
To better understand the underlying science and the clinical evaluation process, the following diagrams illustrate this compound's mechanism of action and the clinical trial workflow.
Caption: this compound's mechanism of action in inhibiting tumor growth.
Caption: Workflow of the this compound Phase I/IIa clinical trial.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. cellcentric.com [cellcentric.com]
- 3. cellcentric.com [cellcentric.com]
- 4. cellcentric.com [cellcentric.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cellcentric.com [cellcentric.com]
- 7. ashpublications.org [ashpublications.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Inobrodib: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Inobrodib must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. As an investigational potent inhibitor, all materials contaminated with this compound, as well as any unused product, should be treated as hazardous waste. Disposal must be conducted in accordance with all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical safety information, including hazard identification and necessary personal protective equipment (PPE).
Key Handling Principles:
-
Designated Area: All handling and disposal preparations for this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, but is not limited to, double-gloving with chemotherapy-tested gloves, a disposable gown, and eye and face protection.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of this compound and associated waste.
Step 1: Waste Segregation and Classification
Properly segregating waste at the point of generation is critical. This compound waste is categorized as hazardous pharmaceutical waste. It is essential to distinguish between trace and bulk contaminated items.
-
Trace Waste: Items with residual contamination (less than 3% of the original volume), such as empty vials, used gloves, gowns, and bench paper.
-
Bulk Waste: Unused or expired this compound, as well as materials used to clean up spills.
Step 2: Container Selection and Management
Use designated, color-coded containers for hazardous pharmaceutical waste to prevent cross-contamination.
| Waste Type | Container Color | Container Specifications |
| Trace Chemotherapy Waste | Yellow | Leak-proof, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste". |
| Bulk Hazardous Waste | Black | Leak-proof, puncture-resistant, and clearly labeled "Hazardous Pharmaceutical Waste". |
| Contaminated Sharps | Red or Yellow | Puncture-proof container specifically designed for sharps and labeled for chemotherapy waste. |
Containers should be kept closed when not in use and should not be overfilled.
Step 3: Labeling and Documentation
All waste containers must be accurately labeled.
-
Request and use official hazardous waste labels from your institution's Environmental Health and Safety (EHS) department.
-
The label must include:
-
The full chemical name ("this compound").
-
The words "Hazardous Waste".
-
The specific hazard characteristics (e.g., Toxic).
-
The name and contact information of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
-
Maintain a detailed log of all hazardous waste generated, including the substance name, quantity, and date of disposal.
Step 4: Storage and Transport
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.
-
Transportation of waste from the laboratory to a central accumulation area must be performed by trained personnel.
Step 5: Final Disposal
-
Never dispose of this compound or any cytotoxic waste down the drain or in the regular trash.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Final disposal must be carried out by a licensed hazardous waste management contractor, typically through incineration.
Decontamination of Laboratory Equipment
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Prepare a Decontamination Solution: A common and effective solution is a freshly prepared 1:10 dilution of bleach and water.
-
Initial Cleaning: Carefully wipe down all contaminated surfaces with the bleach solution, ensuring a contact time of at least 10 minutes. For metal surfaces, rinse with water after the contact time to prevent corrosion.
-
Final Rinse: Perform a final rinse with soapy water to remove any disinfectant residue.
-
Documentation: Affix a completed "Laboratory Equipment Decontamination Form" to the equipment to certify that it has been cleaned.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Inobrodib
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Inobrodib, a potent and selective inhibitor of the p300/CBP bromodomain. Adherence to these procedures is critical to minimize exposure risk and ensure compliant disposal.
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, stringent safety protocols must be followed during all stages of handling, from receiving and storage to experimental use and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Handling of this compound Powder (weighing, aliquoting) | Gloves: Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals.[2][3][4] Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[1] Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation of the powder.[5][6][7] Lab Coat: A disposable, solid-front gown made of a low-permeability fabric should be worn over personal clothing. |
| Handling of this compound in Solution | Gloves: A single pair of nitrile gloves is the minimum requirement. Eye Protection: Chemical safety goggles are required. Respiratory Protection: Not generally required if handled in a certified chemical fume hood. Lab Coat: A standard laboratory coat is sufficient. |
| Spill Cleanup | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical safety goggles and a face shield. Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. Lab Coat: A disposable, chemical-resistant gown. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured operational plan minimizes the risk of accidental exposure.
Spill Management: A Critical Response Plan
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and contamination.
Decontamination and Disposal Plan
Decontamination:
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Wipe-Down: Use absorbent pads to wipe down surfaces and remove the bulk of the contaminant.
-
Cleaning Solution: Wash the area with a laboratory detergent and water.
-
Solvent Rinse: If this compound was used in a solvent, a final rinse with an appropriate solvent (e.g., ethanol or isopropanol) may be necessary, provided the surface material is compatible.
-
Disposal of Cleaning Materials: All cleaning materials (wipes, pads, etc.) must be disposed of as hazardous waste.
Disposal:
The disposal of this compound and any contaminated materials must be handled by a licensed environmental management vendor.
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and disposable gowns, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contact EHS: Your institution's EHS department should be contacted for guidance on the specific procedures for packaging, labeling, and scheduling a pickup for hazardous waste.[8] Incineration is a common method for the disposal of such research compounds.[8]
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring their personal safety and the integrity of their research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 4. harmonycr.com [harmonycr.com]
- 5. 3.6 Respirators | Environment, Health and Safety [ehs.cornell.edu]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. schc.memberclicks.net [schc.memberclicks.net]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
